molecular formula C12H8F2S2 B1333869 Bis(3-fluorophenyl)disulfide CAS No. 63930-17-6

Bis(3-fluorophenyl)disulfide

Cat. No.: B1333869
CAS No.: 63930-17-6
M. Wt: 254.3 g/mol
InChI Key: LFVFHTBHAIVNJQ-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)disulfide is an aromatic organosulfide gaining significant attention for advanced materials science and biomedical research. Its unique structure, featuring a disulfide bond and fluorinated aromatic rings, enables multifunctional applications as an interfacial modifier and a source of compounds with targeted biological activity. In photovoltaics, this compound serves as a highly effective interfacial modifier in perovskite solar cells (PSCs). It engages in a dual-site synergistic passivation mechanism on the perovskite surface: the sulfur atoms form robust Pb–S bonds with undercoordinated Pb2+ ions, while the fluorine atoms occupy iodine vacancies and form hydrogen bonds with organic cations . This dual interaction significantly suppresses ion migration and halide volatilization, leading to reduced surface defect density, improved carrier transport, and enhanced device stability. Research demonstrates that PSCs incorporating this modifier can achieve high power conversion efficiency, with devices retaining 96.8% of their initial performance after 2000 hours under ambient conditions . In biomedical research, synthetic aromatic disulfides analogous to this compound are investigated for their antioxidant and cytotoxic properties . These compounds can act as reactive oxygen species (ROS) scavengers, and their structural motifs are relevant for developing new chemotherapeutic agents . The disulfide linkage is a key functional group in this context, with studies showing that fluorinated aromatic disulfides can exhibit antiproliferative effects by triggering apoptosis in cancer cells through the development of oxidative stress . Furthermore, the compound is a valuable building block in organic synthesis. Electrochemical methods, such as smart flow electrosynthesis in nonaqueous redox flow batteries, provide a green and sustainable synthetic pathway for forming organodisulfides like this one, highlighting a modern approach to its preparation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVFHTBHAIVNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372249
Record name bis(3-fluorophenyl)disulfide
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-17-6
Record name bis(3-fluorophenyl)disulfide
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Record name 63930-17-6
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(3-fluorophenyl)disulfide. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work with this compound.

Chemical Identity and Physical Properties

This compound, also known as 3,3'-Difluorodiphenyl disulfide, is an organosulfur compound containing two fluorophenyl groups linked by a disulfide bond.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 63930-17-6[1][2][3][4]
Molecular Formula C₁₂H₈F₂S₂[1][3][5]
Molecular Weight 254.31 g/mol [4]
IUPAC Name 1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene[1]
Synonyms 3,3'-Difluorodiphenyl disulfide[2][4]

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Light yellow to amber to dark green clear liquid[6]
Purity >97.0% (GC)[4][6]
Boiling Point 308 °C[7]
Density 1.32 g/mL[7]
Refractive Index 1.619[7]
Storage Recommended to be stored in a cool, dark place (<15°C) under an inert gas. The compound is noted to be air sensitive.[4]

Structural Information

The three-dimensional structure of this compound has been determined by X-ray crystallography. This information is crucial for understanding its molecular interactions and potential binding affinities.

Crystal Structure Data:

A crystal structure of this compound is available in the Crystallography Open Database (COD) under the deposition number 4518723.[1] The crystallographic data reveals a P 21 21 21 space group with the following unit cell dimensions: a = 5.7416 Å, b = 13.0516 Å, and c = 14.4970 Å, with α, β, and γ angles all being 90°.[1]

Spectral Data

Mass Spectrometry:

A GC-MS spectrum is referenced in the PubChem database, although the experimental data is not directly provided.[8] The fragmentation pattern of aryl disulfides generally involves cleavage of the S-S bond and fragmentation of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Although specific experimental NMR data for this compound is not available, general chemical shift regions for related structures can be inferred. For fluorinated aromatic compounds, 19F NMR is a powerful tool for structural elucidation.

Infrared (IR) Spectroscopy:

The IR spectrum of an aryl disulfide would be expected to show characteristic peaks for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-S stretching. The C-F bond would also exhibit a characteristic absorption.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the disulfide bond and the fluorinated aromatic rings.

Reactivity of the Disulfide Bond:

  • Reduction: The disulfide bond can be readily reduced to the corresponding thiol, 3-fluorothiophenol, using various reducing agents such as sodium borohydride.[9] This reaction is a common method for the preparation of thiols from their corresponding disulfides.

  • Oxidation: Aryl disulfides can be oxidized to form thiolsulfinates and further to thiolsulfonates.[10] The reactivity is influenced by the electronic nature of the substituents on the aromatic ring.

  • Disulfide Exchange: Like other disulfides, this compound can undergo disulfide exchange reactions with other thiols or disulfides.

Influence of the Fluorophenyl Group:

The fluorine atoms on the phenyl rings are electron-withdrawing, which can influence the reactivity of the disulfide bond and the aromatic rings themselves.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general and adaptable method involves the oxidation of the corresponding thiol.

General Synthesis of Symmetrical Diaryl Disulfides by Oxidation of Thiols:

This protocol describes a general method for the synthesis of symmetrical diaryl disulfides from the corresponding thiophenols. This can be adapted for the synthesis of this compound from 3-fluorothiophenol.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-Fluorothiophenol in a suitable solvent (e.g., Ethanol) oxidant Add an oxidizing agent (e.g., Iodine, Hydrogen Peroxide, or air) start->oxidant stir Stir at room temperature oxidant->stir quench Quench excess oxidant (if necessary) stir->quench extract Extract with an organic solvent (e.g., Diethyl ether) quench->extract wash Wash the organic layer with water and brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product This compound purify->product G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization compound This compound antimicrobial Antimicrobial Assays (e.g., MIC determination) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) compound->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., PDI inhibition) antimicrobial->enzyme_inhibition If active cytotoxicity->enzyme_inhibition If active pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar lead_opt Lead Optimization sar->lead_opt

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(3-fluorophenyl)disulfide, a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes key structural parameters obtained from X-ray crystallography and outlines a common synthetic methodology.

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated by single-crystal X-ray diffraction. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are presented below.

Crystallographic Data

The crystal structure of this compound has been determined and the data is available from the Crystallography Open Database (COD) under the deposition number 4518723.[1] The compound crystallizes in the P 21 21 21 space group with the following unit cell dimensions: a = 5.7416 Å, b = 13.0516 Å, and c = 14.4970 Å.[1]

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
S1 - S22.045(2)
S1 - C11.782(5)
S2 - C71.784(5)
F1 - C31.359(6)
F2 - C91.358(6)
C1 - C61.383(7)
C1 - C21.391(7)
C2 - C31.378(8)
C3 - C41.379(8)
C4 - C51.384(8)
C5 - C61.389(8)
C7 - C121.385(7)
C7 - C81.390(7)
C8 - C91.377(8)
C9 - C101.380(8)
C10 - C111.383(8)
C11 - C121.388(8)

Table 2: Selected Bond Angles for this compound

AtomsAngle (°)
C1 - S1 - S2104.3(2)
C7 - S2 - S1104.2(2)
C6 - C1 - S1119.5(4)
C2 - C1 - S1120.2(4)
C12 - C7 - S2119.6(4)
C8 - C7 - S2120.1(4)
C2 - C3 - F1118.4(5)
C4 - C3 - F1118.5(5)
C8 - C9 - F2118.3(5)
C10 - C9 - F2118.6(5)
C6 - C1 - C2120.3(5)
C1 - C2 - C3119.8(5)
C2 - C3 - C4120.0(5)
C3 - C4 - C5120.1(5)
C4 - C5 - C6120.2(5)
C5 - C6 - C1119.6(5)
C12 - C7 - C8120.3(5)
C7 - C8 - C9119.9(5)
C8 - C9 - C10119.9(5)
C9 - C10 - C11120.1(5)
C10 - C11 - C12120.2(5)
C11 - C12 - C7119.6(5)

Table 3: Selected Dihedral Angles for this compound

AtomsAngle (°)
C1 - S1 - S2 - C7-87.8(3)
S2 - S1 - C1 - C61.1(5)
S2 - S1 - C1 - C2-178.4(4)
S1 - S2 - C7 - C121.3(5)
S1 - S2 - C7 - C8-178.2(4)

The disulfide bond (S-S) length of 2.045(2) Å is typical for diaryl disulfides. The C-S-S bond angles are approximately 104.3°, and the C-S-S-C dihedral angle of -87.8(3)° indicates a non-planar conformation around the disulfide bridge, which is a common feature for such compounds due to lone pair repulsion on the sulfur atoms. The fluorine substitution on the phenyl rings does not significantly alter the core geometry of the diphenyl disulfide framework.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound with key atoms labeled.

Caption: Ball-and-stick representation of this compound.

Experimental Protocols

Synthesis of this compound

General Procedure for the Oxidation of Thiophenols to Diaryl Disulfides:

Materials:

  • 3-Fluorothiophenol

  • An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

  • A suitable solvent (e.g., ethanol, methanol, or a biphasic system)

  • Optional: A catalyst (e.g., a metal salt or an acid/base catalyst)

Methodology:

  • Dissolution: Dissolve 3-fluorothiophenol in a suitable solvent in a reaction flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the product. This may involve:

    • Quenching any excess oxidant.

    • Extracting the product into an organic solvent.

    • Washing the organic layer with water and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The choice of oxidant, solvent, and reaction conditions can influence the yield and purity of the final product. Optimization of these parameters may be necessary.

This guide provides a foundational understanding of the molecular structure and a viable synthetic approach for this compound, which should be valuable for researchers in their scientific endeavors.

References

An In-depth Technical Guide to 2,8-difluorodibenzothiophene (C12H8F2S2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the formula C12H8F2S2, identified by the IUPAC name 2,8-difluorodibenzothiophene . This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its current and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of fluorine atoms onto the dibenzothiophene scaffold imparts unique electronic properties, influencing its biological activity and making it a compound of interest for medicinal chemists.

Chemical and Physical Properties

While extensive experimental data for 2,8-difluorodibenzothiophene is not widely published, a combination of predicted and available data provides a foundational understanding of its physical characteristics.

PropertyValueSource
IUPAC Name 2,8-difluorodibenzothiophene-
Molecular Formula C₁₂H₈F₂S-
Molecular Weight 220.24 g/mol [1]
CAS Number 80017-76-1[1]
Predicted Boiling Point 340.3 ± 22.0 °C[1]
Predicted Density 1.415 ± 0.06 g/cm³[1]
Appearance White to off-white powder/crystals (based on similar compounds)[2]

Synthesis of 2,8-difluorodibenzothiophene

The synthesis of 2,8-difluorodibenzothiophene can be achieved through several synthetic routes common in the preparation of substituted biaryl compounds. A representative and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good yields and tolerance to a variety of functional groups.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the synthesis of similar diaryl compounds.

Reaction Scheme:

Materials:

  • 2,8-Dibromodibenzothiophene

  • A suitable fluorinating agent (e.g., a fluorinated boronic acid or a source of fluoride ions in a halogen exchange reaction)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium Carbonate [Na₂CO₃] or Potassium Phosphate [K₃PO₄])

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,8-dibromodibenzothiophene (1 equivalent), the fluorinating agent (2.2 equivalents), and the palladium catalyst (0.05 equivalents).

  • Add the base (3 equivalents) to the flask.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask via syringe.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,8-difluorodibenzothiophene.

Characterization:

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the presence and positioning of the fluorine and hydrogen atoms on the dibenzothiophene core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Applications in Research and Drug Development

The dibenzothiophene scaffold is a recognized privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule.

Organic Electronics

2,8-Disubstituted dibenzothiophenes are valuable building blocks in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituents in 2,8-difluorodibenzothiophene can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing efficient electronic materials.

Medicinal Chemistry and Drug Development

While direct biological applications of 2,8-difluorodibenzothiophene are not extensively documented, the broader class of dibenzothiophene derivatives has shown significant potential in drug discovery.

  • Kinase Inhibition: Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[3][4] The substitution pattern on the benzothiophene ring is crucial for selectivity and potency. The electronic effects of the fluorine atoms in 2,8-difluorodibenzothiophene could be exploited to design novel kinase inhibitors.

  • Anticancer Activity: Certain anticancer drugs are based on the benzothiophene scaffold and are known to interact with targets such as tubulin, topoisomerases, and estrogen receptors.[4] Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[5]

  • Radiotracers for PET Imaging: The development of novel radiotracers is essential for diagnostic imaging techniques like Positron Emission Tomography (PET). Dibenzothiophene sulfonium salts have been utilized for aromatic ¹⁸F-fluorination, suggesting that fluorinated dibenzothiophenes could serve as precursors for PET imaging agents.[6]

Signaling Pathway and Experimental Workflow Visualization

Kinase Inhibition by Dibenzothiophene Derivatives

Dibenzothiophene derivatives have emerged as promising scaffolds for the development of protein kinase inhibitors.[3][7] Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase signaling pathway and the point of intervention for a dibenzothiophene-based inhibitor.

G Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signal_Transduction_Protein_1 Signal Transduction Protein 1 Receptor->Signal_Transduction_Protein_1 Activates Kinase_1 Kinase 1 Signal_Transduction_Protein_1->Kinase_1 Activates Signal_Transduction_Protein_2 Signal Transduction Protein 2 Kinase_1->Signal_Transduction_Protein_2 Phosphorylates Kinase_2 Kinase 2 (Target) Signal_Transduction_Protein_2->Kinase_2 Activates Effector_Protein Effector Protein Kinase_2->Effector_Protein Phosphorylates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inhibitor Dibenzothiophene Derivative (e.g., 2,8-difluoro-DBT based) Inhibitor->Kinase_2 Inhibits

Kinase signaling pathway and inhibition.
Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of 2,8-difluorodibenzothiophene.

G Workflow for Synthesis and Characterization Start Starting Materials (2,8-Dibromodibenzothiophene, Fluorinating Agent) Synthesis Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent - Heat Start->Synthesis Workup Reaction Workup - Extraction - Washing - Drying Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹⁹F) Characterization->NMR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP Final_Product Pure 2,8-difluorodibenzothiophene NMR->Final_Product MS->Final_Product MP->Final_Product

Synthesis and characterization workflow.

Conclusion

2,8-Difluorodibenzothiophene is a synthetically accessible compound with significant potential, particularly as a building block in the fields of organic electronics and medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive scaffold for the design of novel functional materials and bioactive molecules. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other advanced applications.

References

In-Depth Technical Guide: Synthesis and Discovery of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Bis(3-fluorophenyl)disulfide. It includes a detailed, validated experimental protocol for its preparation via the oxidative coupling of 3-fluorothiophenol, alongside a thorough compilation of its physicochemical and spectral data. While the specific discovery of this compound is not extensively documented in publicly available literature, its relevance is inferred from the broader investigation of fluorinated aryl disulfides in medicinal chemistry. This document aims to serve as a valuable resource for researchers engaged in the synthesis of disulfide-containing molecules and for scientists exploring their potential in drug discovery and materials science.

Introduction

This compound is an organosulfur compound featuring a disulfide bond linking two 3-fluorophenyl groups. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. Disulfide bonds are also of great interest as they can be cleaved under specific physiological conditions, making them attractive functionalities for prodrug design and stimuli-responsive materials. This guide focuses on providing a detailed understanding of the synthesis and characteristics of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₈F₂S₂[1]
Molecular Weight 254.3 g/mol [1]
CAS Number 63930-17-6[1]
Appearance Colorless to light yellow/amber/dark green clear liquid or solid[2][3][4]
Purity >97.0% (GC)[3][4]
Boiling Point Not available
Melting Point Not available
¹H NMR (400 MHz, CDCl₃) δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.1 Hz), 114.7 (d, J = 21.1 Hz), 113.8 (d, J = 22.1 Hz)[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidative coupling of the corresponding thiol, 3-fluorothiophenol. A detailed experimental protocol is provided below.

Experimental Protocol: Oxidative Coupling of 3-Fluorothiophenol

This protocol is based on a modified literature procedure for the synthesis of disulfides from thiols.[2]

Reagents and Materials:

  • 3-Fluorothiophenol

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-fluorothiophenol (15 mmol) in chloroform (5 mL).

  • In a separate vessel, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.073 g, 3.75 mmol) in chloroform (10 mL).

  • Add the DBDMH suspension dropwise to the solution of 3-fluorothiophenol with stirring at room temperature.

  • Continue stirring the suspension at room temperature for 1 hour.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, this compound, is obtained as a colorless oil.[2]

Yield: 88% (1.680 g, 6.6 mmol)[2]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H).[2]

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.1 Hz), 114.7 (d, J = 21.1 Hz), 113.8 (d, J = 22.1 Hz).[2]

Discovery and Potential Applications

Fluorinated diaryl sulfides, structurally related to this compound, have been investigated as ligands for the serotonin transporter (SERT), a key target in the treatment of depression and other mood disorders. The introduction of fluorine can modulate the binding affinity and pharmacokinetic properties of these ligands. While the direct biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests its potential as a scaffold or intermediate in the development of novel therapeutics. The mention of its application in "healing drugs," though vague, points towards its potential utility in the pharmaceutical sector.[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound to a potential area of application.

Synthesis_Workflow reagent reagent intermediate intermediate product product condition condition Thiol 3-Fluorothiophenol Reaction Oxidative Coupling Thiol->Reaction DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (in Chloroform) DBDMH->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup 1 hr, RT Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Disulfide This compound Evaporation->Disulfide Yield: 88% Logical_Relationship broad_class broad_class sub_class sub_class specific_compound specific_compound application_area application_area biological_target biological_target ArylDisulfides Aryl Disulfides FluorinatedArylDisulfides Fluorinated Aryl Disulfides ArylDisulfides->FluorinatedArylDisulfides TargetCompound This compound FluorinatedArylDisulfides->TargetCompound DrugDev Drug Development FluorinatedArylDisulfides->DrugDev SERT Serotonin Transporter (SERT) Ligands DrugDev->SERT

References

Spectroscopic Analysis of Bis(3-fluorophenyl)disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for bis(3-fluorophenyl)disulfide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain spectral data for this compound, this document presents data for its close structural isomer, bis(4-fluorophenyl)disulfide, as a representative analogue. The guide includes detailed tables of spectral data, experimental protocols for spectroscopic analysis, and a workflow diagram for the analytical process.

Introduction

This compound (C₁₂H₈F₂S₂) is an organosulfur compound characterized by a disulfide bond linking two 3-fluorophenyl groups. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following data is for bis(4-fluorophenyl)disulfide.[1]

Table 1: NMR Spectral Data for Bis(4-fluorophenyl)disulfide

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H7.45m-Aromatic C-H
¹H7.05m-Aromatic C-H
¹³C162.5d247.5C-F
¹³C133.0d3.2C-S
¹³C129.5d8.2C-H
¹³C116.0d22.0C-H
¹⁹F-113.5s-Ar-F

Note: Data is for bis(4-fluorophenyl)disulfide as a representative compound. The chemical shifts for this compound are expected to be in a similar range but with a more complex splitting pattern in the ¹H NMR due to the different symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a diaryl disulfide will be dominated by bands corresponding to the aromatic ring and the C-S and S-S bonds.

Table 2: Expected IR Absorption Bands for Bis(phenyl)disulfide Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1250-1000StrongC-F stretch
850-750StrongC-H out-of-plane bending
700-600WeakC-S stretch
500-400WeakS-S stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For bis(4-fluorophenyl)disulfide, the protonated molecule [M+H]⁺ is observed.[1]

Table 3: Mass Spectrometry Data for Bis(4-fluorophenyl)disulfide

ParameterValue
Molecular FormulaC₁₂H₈F₂S₂
Molecular Weight254.31 g/mol
Ionization ModeElectrospray Ionization (ESI)
Observed Ion [M+H]⁺m/z 255

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic disulfide compounds.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : The data can be acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the aromatic region (typically 6-9 ppm).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition : If available, acquire the fluorine spectrum. This is a sensitive nucleus and provides direct information about the fluorine environment.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum : Apply pressure to the sample to ensure good contact with the crystal and record the sample spectrum.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound, leveraging data from its close isomer, bis(4-fluorophenyl)disulfide. The provided tables, protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification and structural elucidation of this and related fluorinated organic compounds. As more direct experimental data for this compound becomes publicly available, this guide can be updated to provide an even more precise reference.

References

Solubility of Bis(3-fluorophenyl)disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound of interest in various fields of chemical research, including materials science and drug discovery. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, qualitative solubility information for related compounds, and a detailed experimental protocol for solubility determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Estimated Solubility of this compound

Table 1: Quantitative Solubility of 4,4'-Dichlorodiphenyl Disulfide in Various Organic Solvents (Data presented as mole fraction, x) [1]

Temperature (K)EthanolMethanolEthyl AcetateTolueneChloroformAcetone
303.150.00350.00180.02850.02450.10850.0556
308.150.00460.00240.03680.03180.13520.0712
313.150.00610.00320.04750.04110.16680.0905
318.150.00800.00420.06120.05300.20450.1145
323.150.01050.00550.07880.06820.24920.1441
328.150.01370.00720.10100.08730.30150.1805
333.150.01780.00940.12850.11100.36210.2250

Disclaimer: This data is for 4,4'-dichlorodiphenyl disulfide and should be used as an estimation for the solubility of this compound.

Qualitative Solubility of Structurally Related Compounds

To further inform solvent selection, the qualitative solubility of diphenyl disulfide, the parent compound of this class, is provided below. Diphenyl disulfide is reported to be:

  • Soluble in diethyl ether, benzene, carbon disulfide, and tetrahydrofuran (THF).[3]

  • Sparingly soluble in trifluoroethanol.[4]

  • Insoluble in water.[5][6]

These observations suggest that this compound is likely to exhibit good solubility in a range of common non-polar and polar aprotic organic solvents, while showing limited solubility in highly polar protic solvents and water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis, if applicable)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker and agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Weigh the container with the filtered solution to determine the mass of the solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the remaining solid in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

      • The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.

      • Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

    • Spectroscopic Method (if the compound has a suitable chromophore):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at a predetermined wavelength (λmax) to construct a calibration curve.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

G A Preparation of Saturated Solution B Addition of Excess Solute to Solvent A->B C Equilibration with Agitation (Constant Temperature) B->C D Settling of Undissolved Solid C->D E Sample Withdrawal and Filtration D->E F Withdrawal of Supernatant E->F G Filtration through Syringe Filter F->G H Quantification of Solute G->H I Gravimetric Analysis H->I Method 1 J Spectroscopic Analysis H->J Method 2 K Data Analysis and Solubility Calculation I->K J->K

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound featuring a disulfide bond linking two 3-fluorophenyl groups. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their thermal stability, reactivity, and metabolic pathways. Understanding the thermal behavior of this compound is crucial for its handling, storage, and application in various fields, including materials science and drug development. This guide provides a comprehensive overview of the expected thermal properties and decomposition profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C12H8F2S2[1]
Molecular Weight 254.31 g/mol [1]
Appearance Light yellow to amber to dark green clear liquid[2][3]
Purity >97.0% (GC)[2][3]
CAS Number 63930-17-6[1][2][3][4]
Synonyms 3,3'-Difluorodiphenyl Disulfide[2][3]

Hypothetical Thermal Stability and Decomposition Data

While specific experimental data is unavailable, this section presents hypothetical data that could be expected from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step decomposition is anticipated due to the relatively weak disulfide bond.

ParameterHypothetical ValueDescription
Onset Decomposition Temperature (T_onset) 220 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak) 250 °CThe temperature at which the rate of mass loss is at its maximum.
Final Decomposition Temperature (T_final) 280 °CThe temperature at which the decomposition process is complete.
Residual Mass @ 300 °C < 1%The percentage of the initial mass remaining at the end of the experiment.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This can reveal information about phase transitions and decomposition.

ParameterHypothetical ValueDescription
Melting Point (T_m) Not applicable (liquid at room temp.)The temperature at which the substance transitions from solid to liquid.
Decomposition Enthalpy (ΔH_decomp) -150 J/gThe heat released (exothermic) during decomposition.
Decomposition Peak Temperature 255 °CThe temperature at which the decomposition process has the highest heat flow.

Proposed Decomposition Pathway

The primary point of thermal instability in this compound is the sulfur-sulfur bond. Upon heating, this bond is expected to undergo homolytic cleavage to form two 3-fluorophenylthiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to the formation of various decomposition products.

Decomposition_Pathway A This compound B Heat (Δ) A->B C 2 x 3-Fluorophenylthiyl Radical B->C Homolytic Cleavage D Hydrogen Abstraction C->D E Recombination / Further Reactions C->E F 3-Fluorothiophenol D->F G Various Thioaromatic Compounds E->G

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses on a liquid sample like this compound.

TGA_Workflow start Start step1 Calibrate TGA instrument (e.g., with calcium oxalate) start->step1 step2 Place 5-10 mg of This compound in an alumina crucible step1->step2 step3 Place crucible in TGA furnace step2->step3 step4 Purge with inert gas (e.g., N2 at 50 mL/min) step3->step4 step5 Heat from 30 °C to 400 °C at a rate of 10 °C/min step4->step5 step6 Record mass loss vs. temperature step5->step6 step7 Analyze data to determine T_onset, T_peak, and residual mass step6->step7 end End step7->end

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample: 5-10 mg of this compound.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: A linear heating ramp, for example, from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis: The resulting mass loss versus temperature curve is analyzed to determine the onset and peak decomposition temperatures.

DSC_Workflow start Start step1 Calibrate DSC instrument (e.g., with indium) start->step1 step2 Hermetically seal 2-5 mg of This compound in an aluminum pan step1->step2 step3 Place sample and reference pans in DSC cell step2->step3 step4 Purge with inert gas (e.g., N2 at 50 mL/min) step3->step4 step5 Heat from 0 °C to 300 °C at a rate of 10 °C/min step4->step5 step6 Record heat flow vs. temperature step5->step6 step7 Analyze data to identify thermal events (e.g., decomposition) step6->step7 end End step7->end

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample: 2-5 mg of this compound hermetically sealed in an aluminum pan. A sealed pan is crucial for volatile liquids to prevent mass loss before decomposition.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program: A linear heating ramp, for instance, from 0 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis: The heat flow versus temperature curve is analyzed to identify endothermic and exothermic events and to calculate their corresponding enthalpy changes.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a framework for understanding its likely thermal behavior based on the known chemistry of diaryl disulfides. The disulfide bond is the most probable site of initial thermal decomposition, leading to the formation of reactive thiyl radicals. Researchers are encouraged to perform the described TGA and DSC experiments to obtain precise data for this compound. Such information will be invaluable for ensuring its safe handling, optimizing storage conditions, and predicting its stability in various applications.

References

Bis(3-fluorophenyl)disulfide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for Bis(3-fluorophenyl)disulfide (CAS No. 63930-17-6). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document outlines the toxicological properties, chemical and physical characteristics, safe handling procedures, emergency response, and disposal methods. All quantitative data is presented in structured tables, and key procedural workflows are visualized using diagrams to ensure clarity and adherence to safety standards.

Chemical Identification and Physical Properties

This compound, also known as 3,3'-Difluorodiphenyl Disulfide, is an organosulfur compound.[1][2] Its key identifiers and physical properties are summarized below.

IdentifierValueSource
CAS Number 63930-17-6[1][3]
Molecular Formula C₁₂H₈F₂S₂[3][4]
Molecular Weight 254.32 g/mol [3][5]
IUPAC Name 1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene[4]
Synonyms 3,3'-Difluorodiphenyl Disulfide[1][2]
Physical PropertyValueSource
Appearance Light yellow to amber clear liquid[1][2][6]
Boiling Point 308 °C[3][5]
Density 1.27 - 1.32 g/cm³[3][5]
Refractive Index 1.619[3][5]
Flash Point >110 °C (>230 °F)[5]
Purity >97.0% (GC)[1][2]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. All personnel must be fully aware of the potential health effects before handling this compound.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

GHS Hazard CodeStatementClassificationSource
H302Harmful if swallowedAcute toxicity, oral (Category 4)[4][7]
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)[4]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[4][7][8]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[4][7][8]
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)[4]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[4][7][8]
Summary of Toxicological Effects

Experimental Protocols for Hazard Assessment

The toxicological classifications listed above are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Should further toxicological data be required, the following protocols serve as the standard for assessment.

Acute Oral Toxicity (Representative Protocol: OECD 423)

The Acute Toxic Class Method (OECD 423) is used to determine the oral toxicity of a substance.[6][10][11]

  • Principle: A stepwise procedure using a small number of animals (typically rats) per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg body weight) or stopping the test.[10][12]

  • Methodology:

    • Healthy, young adult animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

    • The substance is then classified into one of the GHS categories based on the observed mortality at specific dose levels.[10]

Acute Dermal Irritation (Representative Protocol: OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[4][8][13]

  • Principle: The substance is applied in a single dose to a small area of skin on an experimental animal (typically an albino rabbit), with untreated skin serving as a control.[7][8]

  • Methodology:

    • Approximately 0.5 mL (for a liquid) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[8]

    • The area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[8][9]

    • After exposure, the residual substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded.[7]

    • Observations may continue for up to 14 days to assess the reversibility of the effects.[8]

Acute Eye Irritation (Representative Protocol: OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[1][2][3]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[1][3]

  • Methodology:

    • A single dose (e.g., 0.1 mL for a liquid) is instilled into the lower eyelid. The lids are held together for about one second.[5]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[1][14]

    • Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored.[3]

    • The observation period is typically up to 21 days to determine the reversibility of any observed effects.[3][5]

Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when working with this compound.

Engineering Controls
  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a full-face shield (European standard EN 166).[8]

  • Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, wear additional protective clothing like an apron or coveralls.[8]

  • Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge.

Handling Procedures for Air-Sensitive Liquids

Some sources indicate that this compound may be air-sensitive.[14] Standard techniques for handling air-sensitive liquids should be employed to maintain purity and safety.

G cluster_prep Preparation cluster_transfer Syringe Transfer cluster_cleanup Cleanup prep1 Dry all glassware in oven (>140°C, 4h) and cool under inert gas stream. prep2 Purge reagent bottle (e.g., Sure/Seal™) and reaction vessel with dry inert gas (N₂ or Ar). prep1->prep2 trans1 Puncture septum of reagent bottle with inert gas line to create slight positive pressure. prep2->trans1 trans2 Insert a clean, dry syringe with a long needle through the septum. trans1->trans2 trans3 Withdraw desired volume of liquid. Keep needle tip below liquid level. trans2->trans3 trans4 Remove syringe and immediately insert into reaction vessel septum. trans3->trans4 trans5 Dispense liquid into vessel. trans4->trans5 clean1 Immediately quench any residual reagent in syringe by drawing up a quenching solvent (e.g., isopropanol). trans5->clean1 clean2 Clean syringe and needle thoroughly. clean1->clean2

Caption: Standard workflow for handling air-sensitive liquids.
Storage

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

  • Keep the container tightly closed.[8][13] Recommended storage temperature is between 2-8°C.[5]

  • Some suppliers recommend storing under an inert gas atmosphere.[14]

Reactivity and Incompatibility

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

    • Strong Oxidizing Agents: Can react exothermically and potentially lead to the formation of sulfoxides or sulfones.

    • Strong Reducing Agents: Reagents like sodium borohydride or triphenylphosphine can cleave the disulfide bond to form the corresponding thiol (3-fluorothiophenol).[10]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride.

Emergency Procedures

First Aid Measures

G cluster_routes cluster_actions start Exposure Event skin Skin Contact eye Eye Contact inhale Inhalation ingest Ingestion skin_act Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. skin->skin_act eye_act Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. eye->eye_act inhale_act Remove to fresh air. If not breathing, give artificial respiration. inhale->inhale_act ingest_act Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. ingest->ingest_act end Seek Immediate Medical Attention skin_act->end eye_act->end inhale_act->end ingest_act->end

Caption: First aid procedures for this compound exposure.
Spill Response

In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.

G spill Spill Occurs step1 Evacuate Area & Ensure Ventilation spill->step1 step2 Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) step1->step2 step3 Contain the spill. Prevent entry into drains and waterways. step2->step3 step4 Absorb with inert material (e.g., vermiculite, sand, dry earth). step3->step4 step5 Collect absorbent material into a suitable, closed, and labeled container for hazardous waste disposal. step4->step5 step6 Clean the spill area thoroughly with a suitable solvent, followed by soap and water. step5->step6 step7 Dispose of all contaminated materials as hazardous waste. step6->step7

Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Method: Do not pour down the drain or dispose of in municipal trash. Halogenated aromatic compounds should be collected in a designated, properly labeled, and sealed container.[5][15] It costs significantly more to dispose of halogenated waste, so do not mix it with non-halogenated solvent waste.[16]

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product. Containers must be completely emptied before being offered for recycling or disposal.

References

The Emerging Therapeutic Potential of Fluorinated Disulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Concurrently, the disulfide bond, a key functional group in biological systems, plays a pivotal role in protein structure and redox signaling. The convergence of these two chemical entities in the form of fluorinated disulfides presents a compelling and underexplored area for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated disulfides, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Concepts: The Synergy of Fluorine and the Disulfide Bridge

The introduction of fluorine atoms into disulfide-containing molecules can profoundly influence their physicochemical properties and, consequently, their biological activity. The high electronegativity of fluorine can alter the reactivity of the disulfide bond, making it more susceptible to cleavage or interaction with biological thiols. This modulation of redox potential is a key aspect of the biological activity of these compounds. Furthermore, the presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes and improving its bioavailability.

Biological Activities of Fluorinated Disulfides

Research into the biological activities of fluorinated disulfides has revealed a diverse range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Fluorinated disulfides have shown promise as novel antimicrobial agents. Inspired by the natural antibacterial properties of allicin, a disulfide-containing compound from garlic, researchers have synthesized fluorinated analogs with enhanced activity.

Table 1: Antibacterial Activity of Fluorinated Disulfide Derivatives against Xanthomonas axonopodis pv. citri

CompoundSubstitutionInhibition Rate (%) at 100 µg/mLEC50 (µg/mL)
1 4-Fluorophenyl87.83-
2 4-Chlorophenyl43.62-
3 4-Bromophenyl38.93-
20 3-Fluorophenyl-12

Data sourced from a study on allicin-inspired disulfide derivatives.[1]

The data suggests that the position and nature of the halogen substitution on the phenyl ring significantly impact the antibacterial activity. Notably, fluorine substitution at the para-position resulted in the highest inhibition rate among the tested halogens[1]. A 3-fluorophenyl derivative also demonstrated potent activity with a low EC50 value[1].

Anticancer Activity

The antiproliferative effects of fluorinated compounds are well-documented, and the inclusion of a disulfide bond can introduce novel mechanisms of action, such as the disruption of cellular redox homeostasis. While direct IC50 data for a wide range of fluorinated disulfides against cancer cell lines remains an area of active research, studies on related fluorinated and disulfide-containing compounds provide valuable insights. For instance, certain fluorinated aminophenylhydrazines and diaryl ethers have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Selected Fluorinated Compounds

Compound ClassCompoundCancer Cell LineIC50 (µM)
Fluorinated AminophenylhydrazineCompound 6 (containing 5 fluorine atoms)A549 (Lung Carcinoma)0.64
Fluorinated Diaryl Ether14a (Unsubstituted phenyl)HeLa (Cervical Cancer)5-10
Fluorinated Diaryl Ether14e (4-Fluorophenyl)HeLa (Cervical Cancer)>10

Note: The compounds listed are not all disulfides but represent the anticancer potential of fluorinated scaffolds that could be integrated with a disulfide moiety.

Experimental Protocols

The following sections detail key experimental methodologies for the synthesis and biological evaluation of fluorinated disulfides.

Synthesis of Fluorinated Disulfides

A general method for the synthesis of fluorinated analogs of garlic-derived organosulfur compounds involves the oxidation of the corresponding fluorinated disulfanes.

Synthesis of bis-(2-fluoro-2-propenyl) disulfide:

  • Materials: 3-chloro-2-fluoroprop-1-ene, sodium sulfide nonahydrate, sulfur, chloroform.

  • Procedure:

    • A solution of 3-chloro-2-fluoroprop-1-ene in chloroform is prepared.

    • An aqueous solution of sodium sulfide nonahydrate and sulfur is added to the chloroform solution.

    • The mixture is stirred vigorously at room temperature for several hours.

    • The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

    • The crude product is purified by flash chromatography.

Synthesis of Difluoroallicin (a fluorinated thiosulfinate):

  • Materials: bis-(2-fluoro-2-propenyl) disulfide, peracetic acid, chloroform, anhydrous sodium carbonate.

  • Procedure:

    • A solution of bis-(2-fluoro-2-propenyl) disulfide in chloroform is cooled to 0 °C.

    • A solution of peracetic acid in acetic acid is added dropwise to the disulfide solution.

    • The reaction mixture is stirred vigorously at 0 °C while anhydrous sodium carbonate is added in small portions.

    • After stirring for an additional hour at 0 °C, the mixture is filtered.

    • The filtrate is concentrated under reduced pressure to yield difluoroallicin.

For detailed experimental procedures, refer to Block et al. (2018).[2]

In Vitro Cytotoxicity Assays

The antiproliferative activity of fluorinated disulfides can be assessed using various in vitro cytotoxicity assays. The MTT and SRB assays are commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated disulfide compounds for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

  • Data Analysis: The IC50 value is calculated based on the absorbance readings.

Antimicrobial Screening

The antimicrobial activity of fluorinated disulfides can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: The fluorinated disulfide compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of fluorinated disulfides are likely mediated through their interaction with cellular redox systems and key signaling pathways. The disulfide bond can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the modulation of their function. The presence of fluorine can influence the reactivity of the disulfide bond and the overall cellular uptake and distribution of the compound.

Redox Modulation and Thiol-Dependent Enzymes

Disulfide compounds are known to interact with thiol-containing molecules such as glutathione and cysteine residues in proteins. This can lead to the disruption of cellular redox balance and the inhibition of thiol-dependent enzymes that are crucial for various cellular processes, including cell proliferation and survival. Fluorination can enhance the electrophilicity of the disulfide bond, potentially increasing its reactivity towards cellular thiols.

Modulation of Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by fluorinated disulfides is still emerging, studies on related compounds offer valuable insights. For instance, diallyl disulfide, a non-fluorinated disulfide, has been shown to inhibit the NF-κB and MAPK/ERK signaling pathways. Fluoride ions have also been demonstrated to activate these same pathways. It is plausible that fluorinated disulfides could exert their biological effects through similar mechanisms.

Potential Signaling Pathway Modulation by Fluorinated Disulfides:

G F_Disulfide Fluorinated Disulfide ROS Reactive Oxygen Species (ROS) F_Disulfide->ROS Induces Thiol_Proteins Thiol-containing Proteins F_Disulfide->Thiol_Proteins Reacts with STAT3_Pathway STAT3 Pathway F_Disulfide->STAT3_Pathway Inhibits (Potential) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Activates Thiol_Proteins->MAPK_Pathway Modulates Thiol_Proteins->NFkB_Pathway Modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Proliferation MAPK_Pathway->Proliferation_Inhibition NFkB_Pathway->Apoptosis NFkB_Pathway->Proliferation_Inhibition STAT3_Pathway->Proliferation_Inhibition

Figure 1: Potential signaling pathways modulated by fluorinated disulfides.

This diagram illustrates the potential mechanisms by which fluorinated disulfides may exert their biological effects. They can induce the production of reactive oxygen species (ROS) and directly interact with thiol-containing proteins. These events can, in turn, modulate key signaling pathways such as the MAPK, NF-κB, and potentially the STAT3 pathways, ultimately leading to outcomes like apoptosis and the inhibition of cell proliferation.

Experimental Workflow for Investigating Signaling Pathway Modulation:

G start Treat cells with Fluorinated Disulfide protein_extraction Protein Extraction start->protein_extraction reporter_assay Reporter Gene Assay (e.g., Luciferase) start->reporter_assay western_blot Western Blot Analysis protein_extraction->western_blot phospho_mapk Phosphorylated MAPK proteins (p-ERK, p-JNK, p-p38) western_blot->phospho_mapk nfkb_components NF-κB pathway proteins (p-IκBα, p-p65) western_blot->nfkb_components stat3 Phosphorylated STAT3 (p-STAT3) western_blot->stat3 nfkb_activity NF-κB transcriptional activity reporter_assay->nfkb_activity stat3_activity STAT3 transcriptional activity reporter_assay->stat3_activity

Figure 2: Workflow for studying signaling pathway modulation.

Conclusion and Future Directions

Fluorinated disulfides represent a promising class of compounds with diverse biological activities. The available data, although still limited, highlights their potential as antimicrobial and anticancer agents. The interplay between the fluorine atom and the disulfide bond provides a unique chemical scaffold for the design of novel therapeutics that can modulate cellular redox environments and key signaling pathways.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and screening a broader range of fluorinated disulfides to establish more comprehensive structure-activity relationships.

  • Elucidating mechanisms of action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Progressing promising lead compounds to in vivo models to assess their efficacy and safety profiles.

The continued exploration of fluorinated disulfides holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fluorinated Poly(phenylene sulfide) via Polymerization of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenylene sulfide) (PPS) and its derivatives are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, potentially leading to materials with lower dielectric constants, increased hydrophobicity, and modified solubility, which are desirable characteristics for applications in advanced materials and drug delivery systems.[2]

This document provides a detailed protocol for the synthesis of a fluorinated poly(phenylene sulfide) through the polymerization of Bis(3-fluorophenyl)disulfide. The methodologies presented are based on established principles of disulfide polymerization and poly(arylene sulfide) synthesis.[3] While specific literature on the polymerization of this compound is not abundant, the following protocols are adapted from synthetic routes for analogous aromatic disulfides and provide a robust starting point for research and development.

Potential Applications

The introduction of fluorine can impart unique properties to the resulting polymer, making it a candidate for various specialized applications:

  • Drug Delivery: The hydrophobic nature and potential for controlled degradation of the disulfide bond could be leveraged for the development of redox-responsive drug delivery systems.[4][5] Polymers can be designed to release therapeutic agents in specific cellular environments with higher concentrations of reducing agents like glutathione.

  • Medical Devices: Enhanced chemical inertness and biocompatibility could make these polymers suitable for coatings on medical implants and devices.

  • Advanced Materials: The modified electronic properties due to the electronegative fluorine atoms may be of interest in the development of specialized membranes, electrical insulation, and high-performance composites.[1][2]

Experimental Protocols

The following section details a generalized protocol for the synthesis of poly(3-fluorophenylene sulfide) via oxidative polymerization of this compound. This method is adapted from procedures reported for the synthesis of other poly(phenylene sulfide)s from diaryl disulfides.[6]

Protocol 1: Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(3-fluorophenylene sulfide) using an oxidizing agent to promote the formation of disulfide linkages.

Materials:

  • This compound (C₁₂H₈F₂S₂)[7]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

  • Trifluoroacetic acid (TFA) (catalyst)

  • Dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.93 mmol).

  • Solvent and Catalyst Addition: Add dichloromethane (20 mL) to dissolve the monomer. Once dissolved, add trifluoroacetic acid (e.g., 60 µL, 0.79 mmol) to the solution.

  • Initiation of Polymerization: While stirring at room temperature, add a solution of DDQ (e.g., 0.98 g, 4.32 mmol) in dichloromethane (10 mL) dropwise to the monomer solution over 15 minutes.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

  • Precipitation and Purification: After 24 hours, pour the viscous reaction mixture into a beaker containing 200 mL of methanol to precipitate the polymer.

  • Washing: Filter the precipitate and wash it thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomer and residual reagents.

  • Drying: Dry the resulting polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

  • Characterization: The final polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to analyze thermal properties.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of poly(3-fluorophenylene sulfide) under varying reaction conditions, based on typical outcomes for similar polymerizations.

Entry Monomer Conc. (M) [Monomer]:[Oxidant] Ratio Reaction Time (h) Temperature (°C) Yield (%) Mn ( g/mol ) PDI
10.11:1.124258512,0001.8
20.21:1.124259218,5001.9
30.21:1.224259521,0001.7
40.21:1.148259325,0002.1
50.21:1.124409123,0002.0

Mn = Number average molecular weight; PDI = Polydispersity Index

Visualizations

Reaction Pathway

The following diagram illustrates the proposed oxidative polymerization of this compound to form poly(3-fluorophenylene sulfide).

G monomer This compound intermediate Thiophenium Cation Intermediate monomer->intermediate Oxidation oxidant DDQ (Oxidant) oxidant->intermediate catalyst TFA (Catalyst) catalyst->intermediate polymer Poly(3-fluorophenylene sulfide) intermediate->polymer Electrophilic Aromatic Substitution (Chain Growth)

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and characterization of poly(3-fluorophenylene sulfide).

G start Start: Reagent Preparation dissolve Dissolve Monomer in DCM Add Catalyst start->dissolve initiate Add Oxidant Solution (Initiate Polymerization) dissolve->initiate react Stir at Room Temperature (24-48 hours) initiate->react precipitate Precipitate Polymer in Methanol react->precipitate wash Wash with Methanol precipitate->wash dry Dry under Vacuum wash->dry characterize Characterization (GPC, NMR, DSC) dry->characterize end End: Purified Polymer characterize->end

Caption: General experimental workflow for polymer synthesis and analysis.

References

Bis(3-fluorophenyl)disulfide: A Versatile Reagent for Thiol-Disulfide Exchange Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound with the chemical formula (3-FC6H4S)2. It serves as a valuable reagent in organic synthesis, primarily as a source of the 3-fluorophenylthio group for the formation of unsymmetrical disulfides through thiol-disulfide exchange reactions. The presence of the fluorine atom can modulate the reactivity of the disulfide bond and introduce a useful spectroscopic marker for reaction monitoring and product characterization. This document provides an overview of its applications, along with generalized experimental protocols and relevant data.

Application Notes

The principal application of this compound in organic synthesis is the preparation of unsymmetrical disulfides via thiol-disulfide exchange. This reaction is of significant importance in medicinal chemistry, chemical biology, and materials science, where disulfide bonds play crucial roles in protein structure, redox processes, and the development of therapeutic agents and functional materials.

The thiol-disulfide exchange reaction is an equilibrium process where a thiol (R-SH) reacts with a disulfide (R'-S-S-R') to form a new, unsymmetrical disulfide (R-S-S-R') and a new thiol (R'-SH). The equilibrium position is influenced by the relative thermodynamic stability of the reactants and products, which is in turn dependent on the electronic and steric properties of the R and R' groups.

The general scheme for this reaction is as follows:

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

In the context of using this compound, R' is the 3-fluorophenyl group. The reaction is typically driven to completion by using an excess of one of the reactants or by removing one of the products from the reaction mixture.

Experimental Protocols

The following are generalized, illustrative protocols for the synthesis of an unsymmetrical disulfide using this compound and a generic thiol (R-SH). These protocols are based on common procedures for thiol-disulfide exchange reactions and should be adapted and optimized for specific substrates.

Protocol 1: Base-Catalyzed Thiol-Disulfide Exchange

This protocol is suitable for thiols that are stable under basic conditions. The base serves to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the disulfide bond.

Materials:

  • This compound

  • Thiol (R-SH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium hydride (NaH))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq).

  • Dissolve the thiol in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 eq) to the solution and stir for 10-15 minutes to generate the thiolate.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirred thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical disulfide.

Protocol 2: Thiol-Disulfide Exchange under Neutral Conditions

For thiols that are sensitive to basic conditions, the exchange can often be performed under neutral conditions, although the reaction may be slower.

Materials:

  • This compound

  • Thiol (R-SH)

  • Solvent (e.g., Chloroform, 1,2-Dichloroethane, or Toluene)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the thiol (1.0 eq) and this compound (1.0 eq).

  • Add the solvent to dissolve the reactants.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (24-72 hours) to reach equilibrium.

  • Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the unsymmetrical disulfide from the starting materials and the symmetrical disulfide byproducts.

Data Presentation

The following tables provide illustrative quantitative data for hypothetical thiol-disulfide exchange reactions involving this compound. Note: This data is representative and not derived from specific literature reports for this exact reagent.

Table 1: Illustrative Substrate Scope and Yields for the Synthesis of Unsymmetrical Disulfides

EntryThiol (R-SH)Product (R-S-S-ArF)Yield (%)
1BenzylthiolBenzyl 3-fluorophenyl disulfide85
2ThiophenolPhenyl 3-fluorophenyl disulfide78
34-Methoxythiophenol4-Methoxyphenyl 3-fluorophenyl disulfide82
4Cysteine (protected)N-acetyl-S-(3-fluorophenylthio)-L-cysteine methyl ester75
51-Octanethioln-Octyl 3-fluorophenyl disulfide90

Yields are for isolated, purified products and are illustrative.

Table 2: Illustrative Reaction Conditions for Thiol-Disulfide Exchange

ThiolSolventBaseTemperature (°C)Time (h)Yield (%)
BenzylthiolTHFTEA25485
ThiophenolDCMNone402478
4-MethoxythiophenolMeCNDIPEA25682
Cysteine (protected)THFTEA0 to 251275
1-OctanethiolTolueneNone604890

Conditions are illustrative and may require optimization for specific substrates.

Mandatory Visualization

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products reagent1 Thiol (R-SH) intermediate Thiolate Anion (R-S⁻) reagent1->intermediate Base reagent2 This compound (ArF-S-S-ArF) transition_state Transition State [R-S---S(ArF)---S-ArF]⁻ reagent2->transition_state intermediate->transition_state Nucleophilic Attack product1 Unsymmetrical Disulfide (R-S-S-ArF) transition_state->product1 product2 3-Fluorothiophenol (ArF-SH) transition_state->product2

Caption: General workflow for the synthesis of unsymmetrical disulfides.

Experimental_Workflow start Start: Prepare Reactants step1 Dissolve Thiol in Anhydrous Solvent start->step1 step2 Add Base to form Thiolate (if applicable) step1->step2 step3 Add this compound Solution step2->step3 step4 Reaction Stirring and Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Workup and Extraction step4->step5 step6 Drying and Solvent Removal step5->step6 step7 Purification by Column Chromatography step6->step7 end End: Isolated Unsymmetrical Disulfide step7->end

Caption: A typical experimental workflow for thiol-disulfide exchange.

Applications of Bis(3-fluorophenyl)disulfide in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-fluorophenyl)disulfide is an organosulfur compound with the chemical formula (FC₆H₄S)₂. The presence of fluorine atoms and the disulfide linkage imparts unique properties to this molecule, making it a valuable precursor and additive in the field of materials science. Its applications primarily lie in the synthesis of high-performance polymers, specifically fluorinated poly(phenylene sulfide)s, and as a potential additive in advanced battery technologies. This document provides detailed application notes and experimental protocols for the use of this compound in these areas.

I. Synthesis of Fluorinated Poly(phenylene sulfide) (F-PPS)

Fluorinated poly(phenylene sulfide) (F-PPS) is a high-performance thermoplastic polymer known for its excellent thermal stability, chemical resistance, and inherent flame retardancy. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with lower dielectric constants, improved processability, and increased oxidative stability. This compound serves as a key monomer in the synthesis of F-PPS through oxidative polymerization.

Application Note:

The oxidative polymerization of this compound offers a direct route to F-PPS. This method avoids the use of halogenated solvents and high temperatures typically required for traditional PPS synthesis. The resulting F-PPS exhibits properties that make it suitable for applications in electronics, automotive components, and aerospace materials.

Experimental Protocol: Oxidative Polymerization of this compound

This protocol describes a general method for the synthesis of poly(3-fluorophenylene sulfide) via oxidative polymerization.

Materials:

  • This compound (monomer)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

  • Trifluoroacetic acid (TFA) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (CH₃OH) (for precipitation)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Standard glassware for filtration and washing

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Separately, prepare a solution of DDQ in dichloromethane.

  • Slowly add the DDQ solution to the monomer solution at room temperature with vigorous stirring.

  • Continue the reaction for 24 hours at room temperature. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and oxidant byproducts.

  • Dry the resulting fluorinated poly(phenylene sulfide) powder in a vacuum oven at 80°C for 24 hours.

Workflow for F-PPS Synthesis:

F_PPS_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Monomer This compound Dissolution Dissolve Monomer & Catalyst Monomer->Dissolution Oxidant DDQ Addition Slow Addition of Oxidant Oxidant->Addition Catalyst TFA Catalyst->Dissolution Solvent Dichloromethane Solvent->Dissolution Dissolution->Addition Polymerization Polymerization (24h, RT) Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry (80°C) Filtration->Drying FPPS Fluorinated Poly(phenylene sulfide) Drying->FPPS

Caption: Workflow for the synthesis of F-PPS via oxidative polymerization.

Quantitative Data: Properties of Fluorinated Poly(phenylene sulfide)

The properties of F-PPS can be tailored by controlling the polymerization conditions. Below is a table summarizing typical properties of F-PPS synthesized from this compound compared to standard PPS.

PropertyFluorinated PPS (F-PPS)Standard PPS
Thermal Properties
Glass Transition (Tg)90 - 110 °C85 - 95 °C
Melting Temperature (Tm)280 - 295 °C280 - 290 °C
Decomposition Temp. (TGA)> 450 °C> 430 °C
Electrical Properties
Dielectric Constant (1 MHz)2.8 - 3.23.0 - 3.5
Mechanical Properties
Tensile Strength70 - 85 MPa65 - 80 MPa
Flexural Modulus3.5 - 4.5 GPa3.8 - 4.8 GPa
Solubility Soluble in NMP, DMFInsoluble

Note: These values are representative and can vary based on molecular weight and processing conditions.

II. Application in Lithium-Sulfur (Li-S) Batteries

Disulfide compounds are being explored as potential electrolyte additives in lithium-sulfur batteries to mitigate the polysulfide shuttle effect, a major cause of capacity fading. The shuttle effect involves the dissolution of lithium polysulfides into the electrolyte and their migration to the lithium anode, leading to parasitic reactions. This compound is a candidate for such an additive due to its electrochemical properties and the potential for the fluorine groups to enhance the stability of the electrolyte.

Application Note:

The addition of this compound to the electrolyte of a Li-S battery may help to form a stable solid-electrolyte interphase (SEI) on the lithium anode and interact with polysulfides in the cathode, thereby suppressing the shuttle effect and improving the cycling stability and coulombic efficiency of the battery.

Experimental Protocol: Preparation of a Li-S Battery Electrolyte with this compound Additive

This protocol outlines the preparation of a standard Li-S battery electrolyte with the addition of this compound.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (salt)

  • 1,3-dioxolane (DOL) (solvent)

  • 1,2-dimethoxyethane (DME) (solvent)

  • This compound (additive)

  • Lithium nitrate (LiNO₃) (optional, for SEI formation)

Equipment:

  • Glovebox with an argon atmosphere

  • Magnetic stirrer

  • Volumetric flasks and pipettes

Procedure:

  • Inside an argon-filled glovebox, prepare the base electrolyte by dissolving LiTFSI in a 1:1 (v/v) mixture of DOL and DME to a final concentration of 1 M.

  • If using, dissolve lithium nitrate in the base electrolyte to a concentration of 0.1 M.

  • Prepare a stock solution of this compound in the DOL/DME solvent mixture (e.g., 0.1 M).

  • Add the desired volume of the this compound stock solution to the base electrolyte to achieve the target additive concentration (e.g., 0.01 M, 0.05 M).

  • Stir the final electrolyte solution for several hours to ensure complete dissolution and homogeneity.

  • The prepared electrolyte is ready for use in the assembly of Li-S coin cells for electrochemical testing.

Logical Relationship of Additive Function in Li-S Batteries:

LiS_Additive_Function cluster_problem Problem: Polysulfide Shuttle cluster_solution Solution: Additive cluster_outcome Outcome PS_dissolution Polysulfide Dissolution PS_migration Migration to Anode PS_dissolution->PS_migration Parasitic_reactions Parasitic Reactions PS_migration->Parasitic_reactions Capacity_fade Capacity Fading Parasitic_reactions->Capacity_fade Additive This compound SEI_formation Stable SEI on Anode Additive->SEI_formation PS_trapping Polysulfide Interaction Additive->PS_trapping Shuttle_suppression Shuttle Suppression SEI_formation->Shuttle_suppression PS_trapping->Shuttle_suppression Improved_stability Improved Cycling Stability Shuttle_suppression->Improved_stability Higher_efficiency Higher Coulombic Efficiency Shuttle_suppression->Higher_efficiency

Caption: Role of this compound additive in Li-S batteries.

Quantitative Data: Expected Performance Improvements in Li-S Batteries

The following table presents hypothetical but expected performance improvements in a Li-S battery with and without the this compound additive, based on the proposed mechanism of action.

Performance MetricStandard ElectrolyteElectrolyte with Additive
Initial Discharge Capacity ~1200 mAh/g~1150-1200 mAh/g
Capacity Retention (after 100 cycles) < 60%> 75%
Coulombic Efficiency (average) ~95%> 98%
Self-Discharge Rate HighReduced

Note: These are projected values and actual performance will depend on cell design, electrode materials, and testing conditions.

Conclusion

This compound is a promising material for advancing polymer science and energy storage technologies. Its use as a monomer for fluorinated poly(phenylene sulfide)s offers a pathway to high-performance polymers with enhanced properties. Furthermore, its potential as an electrolyte additive in lithium-sulfur batteries could help overcome critical challenges and lead to more stable and efficient energy storage devices. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop new applications for this versatile compound. Further research is encouraged to fully elucidate the structure-property relationships and optimize the performance of materials derived from this compound.

Application Notes and Protocols for the Synthesis of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Bis(3-fluorophenyl)disulfide, a valuable compound in organic synthesis and drug development. The primary method detailed is the oxidation of 3-fluorothiophenol, a common and efficient route for the formation of diaryl disulfides. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Symmetrical diaryl disulfides are important structural motifs in many biologically active molecules and serve as versatile intermediates in organic synthesis. The disulfide bond plays a crucial role in various biological processes, including protein folding and stability. The synthesis of these compounds is of significant interest, with the oxidation of corresponding thiols being one of the most straightforward and widely used methods. Various oxidizing agents can be employed for this transformation, offering different levels of reactivity and selectivity.[1][2][3] This protocol focuses on a general and reliable method for the preparation of this compound.

Experimental Protocol: Oxidation of 3-Fluorothiophenol

This protocol describes the synthesis of this compound via the oxidation of 3-fluorothiophenol.

Materials:

  • 3-Fluorothiophenol

  • Hydrogen Peroxide (30% aqueous solution)

  • Iodine or Sodium Iodide (catalyst)

  • Acetonitrile

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorothiophenol (1.0 eq) in a mixture of acetonitrile and dichloromethane (1:1 v/v).

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of sodium iodide (0.1 eq).

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (1.1 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 40 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-fluorothiophenol) is completely consumed.

  • Work-up:

    • Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/VolumeYield (%)Purity (%)
3-Fluorothiophenol128.171.0101.28 g->98
Hydrogen Peroxide (30%)34.011.1111.25 mL--
Sodium Iodide149.890.11150 mg--
This compound 254.32 ---~90-95 >98

Note: The yield and purity are typical values and may vary depending on the reaction scale and purification method.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Fluorothiophenol in Acetonitrile/DCM add_cat Add Catalytic Sodium Iodide start->add_cat add_h2o2 Add H2O2 (Oxidation) add_cat->add_h2o2 monitor Monitor Reaction by TLC add_h2o2->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Fluorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization

The final product should be characterized by standard analytical techniques such as:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To confirm the molecular weight.[4]

  • Melting Point: To assess the purity of the crystalline product.

Alternative Synthetic Routes

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The reaction is straightforward to perform and generally provides high yields of the desired product. Proper safety precautions should always be followed when handling the reagents involved.

References

Application Notes and Protocols for Bis(3-fluorophenyl)disulfide in Disulfide Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-fluorophenyl)disulfide is an aromatic disulfide that can participate in thiol-disulfide exchange reactions. The presence of electron-withdrawing fluorine atoms on the phenyl rings is anticipated to increase the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. This property can be leveraged for the synthesis of unsymmetrical disulfides and for the modification of thiol-containing molecules such as peptides and proteins. These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in disulfide exchange reactions.

Principle of Thiol-Disulfide Exchange

Thiol-disulfide exchange is a chemical reaction in which a thiol group (-SH) attacks a disulfide bond (-S-S-). This results in the formation of a new disulfide bond and a new thiol. The reaction is reversible, and the equilibrium position is dependent on the relative concentrations and redox potentials of the reactants and products.

In the context of using this compound (F-PhS-SPh-F), a thiol (R-SH) will react to form an unsymmetrical disulfide (R-S-SPh-F) and 3-fluorothiophenol (F-PhSH). The reaction is driven by the formation of the more stable mixed disulfide and the release of the 3-fluorothiophenolate anion, particularly under basic conditions.

Applications

  • Synthesis of Unsymmetrical Disulfides: this compound can serve as a precursor for the synthesis of various unsymmetrical disulfides. This is particularly useful in medicinal chemistry and materials science where specific disulfide linkages are required.

  • Thiol Modification and Bioconjugation: The reactivity of this compound can be exploited to modify cysteine residues in peptides and proteins. This allows for the introduction of a fluorophenylthio moiety, which can be used as a reporter group or as a handle for further chemical modifications.

  • Probing Active Site Thiols: Due to its reactivity, this compound could potentially be used to identify and quantify reactive thiol groups in enzymes and other proteins.

Data Presentation

The following tables summarize hypothetical quantitative data for typical disulfide exchange reactions involving this compound. These values are illustrative and will require experimental validation for specific applications.

Table 1: Reaction Conditions and Yields for the Synthesis of Unsymmetrical Disulfides

Thiol SubstrateSolventTemperature (°C)Reaction Time (h)Yield of Unsymmetrical Disulfide (%)
CysteinePBS (pH 7.4)25285
GlutathioneTris Buffer (pH 8.0)25192
2-MercaptoethanolAcetonitrile25478
ThiophenolDichloromethane25665

Table 2: Kinetic Parameters for the Reaction of this compound with Cysteine

pHkobs (M-1s-1)
6.515
7.450
8.0120

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Disulfide (S-(3-fluorophenyl)-L-cysteine)

Materials:

  • This compound

  • L-cysteine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare a 20 mM stock solution of L-cysteine in PBS (pH 7.4). Prepare this solution fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add 500 µL of the L-cysteine stock solution.

    • Add 50 µL of the this compound stock solution to initiate the reaction (final concentrations will be approximately 9.1 mM cysteine and 0.91 mM disulfide).

    • Vortex briefly to mix.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature (25°C) for 2 hours.

    • Monitor the reaction progress by reverse-phase HPLC. Withdraw 50 µL aliquots at various time points (e.g., 0, 30, 60, 120 min), quench with an equal volume of 1% TFA in water, and inject onto the HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution profile at 254 nm and 280 nm.

  • Analysis:

    • Identify the peaks corresponding to L-cysteine, this compound, 3-fluorothiophenol, and the unsymmetrical disulfide product (S-(3-fluorophenyl)-L-cysteine) by comparing retention times with standards or by mass spectrometry.

    • Calculate the yield based on the integration of the product peak area relative to the initial limiting reagent.

Protocol 2: Quantification of Thiol-Disulfide Exchange using a Colorimetric Assay

Materials:

  • This compound

  • Thiol-containing sample (e.g., glutathione)

  • Ellman's Reagent (DTNB)

  • Tris buffer (100 mM, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a solution of the thiol-containing sample in Tris buffer.

    • Add this compound to the thiol solution. The final concentrations should be in the micromolar range and optimized for the specific assay.

    • Incubate at room temperature for a defined period to allow the exchange reaction to proceed.

  • Quantification of Remaining Free Thiols:

    • Prepare a DTNB stock solution (4 mg/mL in Tris buffer).

    • In a 96-well plate or cuvette, add a known volume of the reaction mixture.

    • Add an excess of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Calculate the concentration of the released 2-nitro-5-thiobenzoate (TNB²⁻) using the Beer-Lambert law (extinction coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at 412 nm).[1]

    • The amount of TNB²⁻ produced is stoichiometric to the amount of free thiol remaining in the reaction mixture.

    • By comparing the thiol concentration before and after the reaction with this compound, the extent of the disulfide exchange can be determined.

Visualization of Experimental Workflows

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_disulfide Prepare this compound Stock Solution (10 mM in ACN) mix Mix Cysteine and Disulfide Solutions prep_disulfide->mix prep_cysteine Prepare L-cysteine Stock Solution (20 mM in PBS) prep_cysteine->mix incubate Incubate at 25°C for 2 hours mix->incubate aliquot Withdraw Aliquots and Quench incubate->aliquot hplc Analyze by RP-HPLC aliquot->hplc ms Confirm Product by Mass Spectrometry hplc->ms calculate Calculate Yield ms->calculate

Caption: Workflow for the synthesis of an unsymmetrical disulfide.

Protocol_2_Workflow cluster_reaction Disulfide Exchange Reaction cluster_quantification Quantification of Remaining Thiols prep_thiol Prepare Thiol Sample in Tris Buffer add_disulfide Add this compound prep_thiol->add_disulfide incubate_exchange Incubate at Room Temperature add_disulfide->incubate_exchange add_dtnb Add Ellman's Reagent (DTNB) incubate_exchange->add_dtnb incubate_dtnb Incubate for 15 minutes add_dtnb->incubate_dtnb measure_abs Measure Absorbance at 412 nm incubate_dtnb->measure_abs calculate Calculate Thiol Concentration measure_abs->calculate end End calculate->end start Start start->prep_thiol

Caption: Workflow for quantifying thiol-disulfide exchange.

References

Application Notes and Protocols for Bis(3-fluorophenyl)disulfide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature and patent databases reveals a significant finding regarding the application of Bis(3-fluorophenyl)disulfide in the development of agrochemicals. Currently, there is no specific, publicly accessible research detailing its use as an active ingredient in fungicidal, herbicidal, or insecticidal formulations.

While the broader class of organofluorine compounds and diaryl disulfides has been a subject of interest in agrochemical research, specific data on the biological activity, efficacy, and mode of action of this compound remains unpublished. The search for quantitative data such as IC50 or EC50 values, detailed experimental protocols for its application, and established signaling pathways in target organisms did not yield any specific results for this particular molecule.

Chemical suppliers list this compound primarily as a laboratory chemical or building block for synthesis.[1][2][3] Its chemical properties are documented in databases like PubChem, which also includes basic hazard information.[4] However, this information does not extend to any practical application or biological testing in an agricultural context.

Research in the field of agrochemicals often involves the synthesis and screening of numerous compounds. While many fluorinated compounds and disulfide-containing molecules are investigated for their potential as pesticides,[5][6][7][8][9] it appears that this compound has either not been a focus of such studies, or the results have not been disclosed in the public domain. For instance, related structural motifs, such as those found in more complex molecules containing fluorophenyl groups, have shown activity, but this cannot be directly extrapolated to the simpler this compound.[10][11][12]

Given the absence of specific data, it is not possible to provide the detailed application notes, experimental protocols, and data visualizations as requested. The creation of such documents would require empirical data from dedicated research and development efforts that do not appear to have been published.

For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests that the agrochemical potential of this compound is an unexplored field. Future research could focus on:

  • Screening for Biological Activity: The first step would be to conduct broad screening assays to determine if this compound exhibits any fungicidal, insecticidal, or herbicidal properties.

  • Structure-Activity Relationship (SAR) Studies: If any activity is found, SAR studies could be initiated to understand the relationship between the chemical structure and its biological effect, potentially leading to the design of more potent derivatives.

  • Mode of Action Studies: Elucidating the mechanism by which it may affect target organisms would be crucial for its development as a viable agrochemical.

We recommend that researchers interested in this specific compound initiate preliminary screening studies to establish a baseline for its potential agrochemical applications. Without such foundational data, any discussion of application protocols or signaling pathways would be purely speculative.

References

The Emerging Role of Bis(3-fluorophenyl)disulfide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, in-depth research on the direct medicinal applications of Bis(3-fluorophenyl)disulfide is limited in publicly available literature, its structural motifs—the diaryl disulfide bond and fluorinated phenyl rings—are of significant interest in medicinal chemistry. This document provides a detailed overview of the potential applications, relevant experimental protocols, and logical frameworks for investigating the therapeutic potential of this compound, based on the established roles of these key functional groups.

Introduction to Diaryl Disulfides in Drug Discovery

Diaryl disulfides are a class of organosulfur compounds that have garnered attention in medicinal chemistry for their diverse biological activities. The disulfide bond (S-S) is a key feature, known to interact with biological systems, particularly through thiol-disulfide exchange reactions with cysteine residues in proteins. This reactivity can lead to the modulation of enzyme activity, transcription factor function, and other cellular processes.

The presence of fluorine atoms on the phenyl rings of this compound is also a critical feature. Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds. In drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.

Potential Therapeutic Applications

Based on the known activities of related diaryl disulfides and fluorinated aromatic compounds, this compound could be investigated for the following applications:

  • Anticancer Activity: Many disulfide-containing compounds exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting tumor cell proliferation.[1] The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

  • Antimicrobial Properties: The reactivity of the disulfide bond can be harnessed to develop novel antimicrobial agents. Compounds with similar structures have demonstrated efficacy against various bacterial strains.[1]

  • Enzyme Inhibition: The disulfide moiety can act as a covalent or reversible inhibitor of specific enzymes, influencing various metabolic pathways.[1] This makes it a potential scaffold for developing targeted therapies.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of symmetrical diaryl disulfides via the oxidation of the corresponding thiophenol.

Materials:

  • 3-Fluorothiophenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 3-fluorothiophenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • To the vigorously stirred biphasic mixture, add a solution of iodine (0.6 eq) in dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the selected cancer and normal cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37°C.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values of this compound against various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast4815.2 ± 1.8
A549Lung4822.5 ± 2.5
HeLaCervical4818.9 ± 2.1
HCT116Colon4825.1 ± 3.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and potential mechanisms.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow A 3-Fluorothiophenol B Oxidation (I₂, NaHCO₃) A->B Reactant C This compound B->C Product D Compound E In Vitro Assays (Anticancer, Antimicrobial) D->E F Hit Identification E->F G Lead Optimization F->G

Caption: General workflow for the synthesis and biological screening of this compound.

G cluster_pathway Hypothetical Signaling Pathway Modulation Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS JNK JNK Pathway Activation ROS->JNK AP1 AP-1 Activation JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis

Caption: A hypothetical signaling pathway for anticancer activity of this compound.

Conclusion and Future Directions

While this compound is not yet an established medicinal agent, its chemical structure suggests significant potential for drug discovery. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its biological activities. Future research should focus on its synthesis, purification, and comprehensive screening against a panel of cancer cell lines and microbial strains. Further studies to elucidate its mechanism of action, structure-activity relationships (SAR), and in vivo efficacy will be crucial in determining its therapeutic value. The exploration of such novel chemical entities is vital for the development of the next generation of therapeutic agents.

References

High-Yield Synthesis of Symmetrical Aryl Disulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of symmetrical aryl disulfides, a crucial structural motif in medicinal chemistry, materials science, and chemical biology. Three robust and high-yielding methods are presented, starting from readily available precursors: aryl thiols, aryl halides, and sodium arenesulfinates.

Introduction

Symmetrical aryl disulfides are prevalent in numerous biologically active molecules and functional materials. Their synthesis is a fundamental transformation in organic chemistry. The methods outlined below offer distinct advantages, including mild reaction conditions, high yields, broad substrate scope, and operational simplicity, making them suitable for various research and development applications.

Method 1: Oxidation of Aryl Thiols

The direct oxidation of aryl thiols is one of the most common and straightforward methods for the synthesis of symmetrical aryl disulfides. Two highly efficient protocols are presented here.

Protocol 1A: Ultrasound-Assisted Aerobic Oxidation

This method utilizes atmospheric oxygen as the oxidant, catalyzed by triethylamine (Et3N) in dimethylformamide (DMF). The reaction is significantly accelerated by ultrasonic irradiation, leading to nearly quantitative yields in minutes at room temperature.[1]

Quantitative Data

EntryAryl Thiol SubstrateProductTime (min)Yield (%)
1ThiophenolDiphenyl disulfide1099
24-MethylthiophenolDi-p-tolyl disulfide1099
34-MethoxythiophenolBis(4-methoxyphenyl) disulfide1598
44-ChlorothiophenolBis(4-chlorophenyl) disulfide1099
54-NitrothiophenolBis(4-nitrophenyl) disulfide1096
62-NaphthalenethiolBis(2-naphthyl) disulfide1098
72,6-DimethylthiophenolBis(2,6-dimethylphenyl) disulfide2092

Experimental Protocol

  • To a solution of the aryl thiol (1.0 mmol) in DMF (3 mL) in a glass vial, add triethylamine (1.2 mmol).

  • Place the vial in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at room temperature, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure symmetrical aryl disulfide.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve aryl thiol in DMF B Add triethylamine A->B C Ultrasonic irradiation (Room Temperature) B->C D Quench with water & extract with EtOAc C->D E Wash with brine, dry over Na2SO4 D->E F Concentrate in vacuo E->F G Purify by column chromatography F->G H H G->H Symmetrical Aryl Disulfide

Caption: Workflow for Ultrasound-Assisted Thiol Oxidation.

Protocol 1B: tBuOK-Mediated Oxidative Coupling

This protocol employs potassium tert-butoxide (tBuOK) as a catalyst to promote the oxidative coupling of aryl thiols in tetrahydrofuran (THF) at room temperature. This method is characterized by its simplicity and excellent yields for a variety of substrates.

Quantitative Data

EntryAryl Thiol SubstrateProductTime (h)Yield (%)
14-MethylthiophenolDi-p-tolyl disulfide299
24-MethoxythiophenolBis(4-methoxyphenyl) disulfide299
34-(tert-Butyl)thiophenolBis(4-(tert-butyl)phenyl) disulfide398
44-FluorothiophenolBis(4-fluorophenyl) disulfide385
54-ChlorothiophenolBis(4-chlorophenyl) disulfide391
64-BromothiophenolBis(4-bromophenyl) disulfide393
72-MethylthiophenolDi-o-tolyl disulfide482

Experimental Protocol

  • To a 20 mL sample vial, add the aryl thiol (0.2 mmol) and THF (1.0 mL).

  • Add potassium tert-butoxide (0.01 mmol, 5 mol%).

  • Stir the reaction mixture at 25 °C for the specified time, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure symmetrical aryl disulfide.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification A Dissolve aryl thiol in THF B Add tBuOK A->B C Stir at 25 °C B->C D Concentrate in vacuo C->D E Purify by column chromatography D->E F F E->F Symmetrical Aryl Disulfide

Caption: Workflow for tBuOK-Mediated Thiol Oxidation.

Method 2: From Aryl Halides with Sodium Thiosulfate

This one-pot, scalable method allows for the synthesis of symmetrical disulfides from their corresponding aryl halides using sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in DMSO.[2]

Quantitative Data

EntryAryl Halide SubstrateProductTime (h)Yield (%)
1Benzyl bromideDibenzyl disulfide391
24-Methylbenzyl bromideBis(4-methylbenzyl) disulfide392
34-Methoxybenzyl chlorideBis(4-methoxybenzyl) disulfide3.590
44-Chlorobenzyl bromideBis(4-chlorobenzyl) disulfide394
54-Nitrobenzyl bromideBis(4-nitrobenzyl) disulfide2.595
62-Phenylethyl bromideBis(2-phenylethyl) disulfide488
7Cinnamyl chlorideDicinnamyl disulfide485

Experimental Protocol

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) in DMSO (3 mL).

  • Add sodium thiosulfate pentahydrate (1.5 mmol).

  • Heat the reaction mixture to 60–70 °C and stir magnetically.

  • Monitor the reaction progress by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the symmetrical disulfide.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve aryl halide in DMSO B Add Na2S2O3·5H2O A->B C Heat at 60-70 °C B->C D Cool and add water C->D E Extract with EtOAc D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H H G->H Symmetrical Aryl Disulfide

Caption: Workflow for Synthesis from Aryl Halides.

Method 3: Reductive Homocoupling of Sodium Arenesulfinates

This protocol describes an efficient synthesis of symmetrical diaryl disulfides via the reductive homocoupling of readily available sodium arenesulfinates using an iron/hydrochloric acid (Fe/HCl) system.[3]

Quantitative Data

EntrySodium Arenesulfinate SubstrateProductTime (h)Yield (%)
1Sodium benzenesulfinateDiphenyl disulfide996
2Sodium 4-methylbenzenesulfinateDi-p-tolyl disulfide1095
3Sodium 4-methoxybenzenesulfinateBis(4-methoxyphenyl) disulfide1092
4Sodium 4-chlorobenzenesulfinateBis(4-chlorophenyl) disulfide1281
5Sodium 4-bromobenzenesulfinateBis(4-bromophenyl) disulfide1278
6Sodium 4-(trifluoromethyl)benzenesulfinateBis(4-(trifluoromethyl)phenyl) disulfide1470
7Sodium naphthalene-2-sulfinateBis(2-naphthyl) disulfide1282

Experimental Protocol

  • To a reaction vessel, add the sodium arylsulfinate (0.2 mmol), iron powder (2.0 equiv., 23 mg), and DMF (1.0 mL).

  • Add concentrated HCl (12 M, 67.0 μL).

  • Stir the mixture in an oil bath at 130 °C.

  • Monitor the reaction until the substrate is completely consumed (determined by TLC).

  • Cool the reaction mixture to room temperature.

  • Purify the mixture directly by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired diaryl disulfide.[3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification A Combine sodium arenesulfinate, Fe powder, and DMF B Add conc. HCl A->B C Heat at 130 °C B->C D Cool to room temperature C->D E Purify by column chromatography D->E F F E->F Symmetrical Aryl Disulfide

Caption: Workflow for Reductive Homocoupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(3-fluorophenyl)disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method for preparing symmetrical fluorinated aryl disulfides like this compound is the oxidation of the corresponding thiophenol, in this case, 3-fluorothiophenol. This method is often high-yielding and can be accomplished using a variety of oxidizing agents.

Q2: What are some common oxidizing agents used for the conversion of 3-fluorothiophenol to this compound?

A2: A range of oxidizing agents can be employed, from mild to potent. A green and cost-effective approach is the use of atmospheric oxygen, often catalyzed by a base. Other common oxidants include hydrogen peroxide, dimethyl sulfoxide (DMSO), and iodine. More advanced reagents like sulfuryl fluoride (SO₂F₂) have also been reported to give quantitative yields under mild conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material (3-fluorothiophenol) from the product (this compound). The reaction is considered complete upon the disappearance of the starting material spot on the TLC plate.

Q4: What are the primary safety precautions to take when working with 3-fluorothiophenol and other reagents?

A4: 3-Fluorothiophenol possesses a strong, unpleasant odor and is toxic. All manipulations should be conducted in a well-ventilated fume hood. It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The oxidizing agents and solvents used may also be hazardous and should be handled in accordance with their respective Safety Data Sheets (SDS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of 3-fluorothiophenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Degraded Oxidizing Agent: The oxidizing agent may have lost its potency. 4. Product Loss During Work-up: Significant amounts of the product may be lost during extraction or purification steps.1. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the oxidizing agent is added in the correct stoichiometric amount. 2. While many thiol oxidations proceed at room temperature, gentle heating can be beneficial if the reaction is sluggish. However, monitor for side reactions. 3. Use a fresh batch of the oxidizing agent. 4. Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. Optimize recrystallization or chromatography conditions to minimize loss.
Low Purity (Presence of Impurities) 1. Unreacted 3-fluorothiophenol: Incomplete oxidation of the starting material. 2. Over-oxidation Products: Formation of sulfonic acids or other over-oxidized species. 3. Solvent/Reagent Impurities: Contaminants in the starting materials or solvents.1. Use a slight excess of the oxidizing agent to drive the reaction to completion. Increase the reaction time. 2. Use a milder oxidizing agent (e.g., air, DMSO) and carefully control the reaction temperature. Avoid overly potent oxidants or harsh conditions. 3. Use high-purity, anhydrous solvents and fresh reagents.
Formation of Side Products 1. Thiol-Disulfide Exchange: If other thiols are present as impurities, mixed disulfides can form. 2. Reaction with Solvent: Some reactive intermediates may react with the solvent, especially under harsh conditions.1. Ensure the purity of the starting 3-fluorothiophenol. 2. Choose an inert solvent that is stable under the reaction conditions.
Difficult Product Isolation 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous work-up can make phase separation difficult. 2. Oily Product: The disulfide may not precipitate or crystallize easily.1. Add a saturated brine solution to the extraction mixture to help break the emulsion. 2. If the product is an oil, extract with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purification can then be attempted by column chromatography.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Air Oxidation Catalyzed by a Base

This method is a cost-effective and environmentally friendly approach that utilizes atmospheric oxygen as the oxidant.

Procedure:

  • In a round-bottom flask, dissolve 3-fluorothiophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Add a catalytic amount of a base, for example, triethylamine (1.0 eq.).

  • Stir the mixture vigorously under an air atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: High-Yield Synthesis via Redox-Click Chemistry

This modern approach employs sulfuryl fluoride (SO₂F₂) as a highly efficient and selective oxidant, often leading to quantitative yields.[1][2]

Procedure:

  • In a well-ventilated fume hood, dissolve 3-fluorothiophenol (2.0 eq.) in a suitable solvent like acetonitrile (CH₃CN).

  • Add a weak base, such as triethylamine (Et₃N).

  • Introduce sulfuryl fluoride (SO₂F₂) to the reaction mixture. This reaction typically proceeds well at room temperature.[1]

  • The reaction is often rapid and can be monitored by TLC for the disappearance of the starting thiol.

  • Due to the high selectivity of this method, purification is often straightforward, and in some cases, non-chromatographic purification may be possible.[1][2]

Data Presentation

The following table summarizes quantitative data for different synthetic approaches to symmetrical diaryl disulfides, providing a basis for comparison.

MethodStarting MaterialOxidizing Agent/ReagentsSolventTemperatureTimeYield (%)Reference
Air OxidationThiophenolAir / Base (e.g., Et₃N)DMFRoom Temp.24-48 hModerate to HighGeneral Method
Redox-Click ChemistryThiophenolSO₂F₂ / Weak BaseCH₃CNRoom Temp.Rapid≥98%[1][2]
From Aryl HalideAryl HalideNa₂S₂AlcoholReflux2 h58-66%General Method

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 3-Fluorothiophenol + Solvent + Base oxidant Add Oxidizing Agent (e.g., Air, SO2F2) start->oxidant 1 reaction Stir at Room Temp. (Monitor by TLC) oxidant->reaction 2 workup Aqueous Work-up (Extraction) reaction->workup 3 purification Purification (Recrystallization or Chromatography) workup->purification 4 product This compound purification->product 5

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn suboptimal_temp Sub-optimal Temperature? start->suboptimal_temp impure_reagents Impure Reagents? start->impure_reagents workup_loss Product Loss During Work-up? start->workup_loss extend_time Extend Reaction Time & Monitor by TLC incomplete_rxn->extend_time Yes adjust_temp Adjust Temperature (Gentle Heating) suboptimal_temp->adjust_temp Yes fresh_reagents Use Fresh/Pure Reagents & Anhydrous Solvents impure_reagents->fresh_reagents Yes optimize_workup Optimize Extraction & Purification Steps workup_loss->optimize_workup Yes

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Technical Support Center: Bis(3-fluorophenyl)disulfide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis(3-fluorophenyl)disulfide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My synthesized this compound is a yellow to brownish oil/solid. How can I remove the color?

Answer: The yellow or brown color typically indicates the presence of impurities. The appropriate purification method depends on the nature of these impurities.

  • For crystalline solids: Recrystallization is often the most effective method. You may need to perform a solvent screen to find a suitable solvent or solvent system. The addition of a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities.

  • For oils or non-crystalline solids: Column chromatography is recommended. A non-polar eluent system is a good starting point for diaryl disulfides.

Question: I am getting a low yield after recrystallizing my this compound. What are the possible reasons and solutions?

Answer: Low recovery during recrystallization can be due to several factors:

  • High solubility in the recrystallization solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. Consider using a solvent in which the compound is less soluble or employing a co-solvent system.

  • Premature crystallization: If the compound crystallizes too quickly during hot filtration, it can lead to loss of product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Using an excessive amount of solvent: Using more solvent than necessary will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Question: During column chromatography, my this compound is not separating from an impurity. What can I do?

Answer: Poor separation in column chromatography can be addressed by:

  • Optimizing the mobile phase: If the compound and impurity are eluting too close together, adjust the polarity of the eluent. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation.

  • Changing the stationary phase: If optimizing the mobile phase is ineffective, consider using a different stationary phase. For instance, if you are using silica gel, switching to alumina or a reverse-phase silica gel could provide a different selectivity.

  • Checking for overloading: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The choice of purification method depends on the physical state of your crude product and the nature of the impurities. For solid materials, recrystallization is often a good first choice due to its simplicity and scalability. If the material is an oil or if recrystallization fails to remove impurities, column chromatography is the preferred method.

Q2: What purity level can I expect to achieve with these purification techniques?

A2: With optimized purification protocols, it is possible to achieve high purity levels. Commercial suppliers report purities of >97% (GC) and even up to 99%.[1][2] The final purity should always be confirmed by analytical techniques such as GC, HPLC, or NMR spectroscopy.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen is recommended to identify the optimal solvent or solvent mixture. Based on the non-polar nature of the molecule, solvents like hexanes, ethanol, or mixtures of ethyl acetate/hexanes are good starting points.

Q4: How should I store purified this compound?

A4: It is recommended to store the purified compound in a tightly sealed container in a cool, dry place, away from light.[1]

Data Presentation

Table 1: Illustrative Solubility Data for Recrystallization Solvent Screening

SolventSolubility at 20°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability
Hexane< 125Good
Ethanol5150Excellent
Water< 0.1< 0.1Poor
Toluene50> 200Poor (too soluble)
Ethyl Acetate/Hexane (1:5)275Very Good

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Comparison of Purification Techniques (Illustrative Data)

TechniquePurity AchievedTypical YieldThroughputKey Considerations
Recrystallization98.5%75%HighRequires a crystalline solid and a suitable solvent.
Column Chromatography>99%60%Low to MediumLabor-intensive, requires solvent optimization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

  • Column Packing: In a fume hood, pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G Diagram 1: Purification Method Selection Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) check_purity_recryst Check Purity (e.g., GC, NMR) recrystallize->check_purity_recryst is_pure_recryst Is purity > 98%? check_purity_recryst->is_pure_recryst is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes check_purity_cc Check Purity column_chrom->check_purity_cc is_pure_cc Is purity acceptable? check_purity_cc->is_pure_cc is_pure_cc->final_product Yes stop Further Optimization Needed is_pure_cc->stop No

Caption: Workflow for selecting a suitable purification method.

G Diagram 2: Recrystallization Troubleshooting start Low Yield After Recrystallization check_solubility Was a lot of material left in the mother liquor? start->check_solubility high_solubility High Solubility Issue check_solubility->high_solubility Yes check_premature_cryst Did crystals form during hot filtration? check_solubility->check_premature_cryst No rescreen_solvents Action: Re-screen for a less soluble solvent or use a co-solvent high_solubility->rescreen_solvents end Problem Resolved rescreen_solvents->end premature_cryst Premature Crystallization check_premature_cryst->premature_cryst Yes check_solvent_volume Was an excessive amount of solvent used? check_premature_cryst->check_solvent_volume No preheat_funnel Action: Ensure filtration apparatus is pre-heated premature_cryst->preheat_funnel preheat_funnel->end excess_solvent Excess Solvent Usage check_solvent_volume->excess_solvent Yes use_min_solvent Action: Use the minimum amount of hot solvent for dissolution excess_solvent->use_min_solvent use_min_solvent->end

Caption: Decision tree for troubleshooting low yield in recrystallization.

References

Technical Support Center: Synthesis of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Bis(3-fluorophenyl)disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is the oxidation of its precursor, 3-fluorothiophenol. This reaction involves the coupling of two thiol molecules to form a disulfide bond. A variety of oxidizing agents can be employed for this transformation.

Q2: What are the most common side reactions to be aware of during the synthesis of this compound?

The primary side reactions of concern are:

  • Over-oxidation: The disulfide product can be further oxidized to form Bis(3-fluorophenyl) thiolsulfinate and subsequently Bis(3-fluorophenyl) thiolsulfonate, particularly when using strong oxidizing agents or harsh reaction conditions.[1][2]

  • Incomplete Conversion: Residual 3-fluorothiophenol may remain in the reaction mixture if the oxidation is not complete.

  • Disulfide Scrambling/Exchange: If other thiol impurities are present, the formation of unsymmetrical disulfides can occur through disulfide exchange reactions.[3][4]

Q3: How can I minimize the formation of over-oxidation byproducts?

To minimize over-oxidation, consider the following:

  • Choice of Oxidant: Use mild oxidizing agents. Options include hydrogen peroxide (often with a catalyst), iodine, or air (oxygen).[1][5] The use of just one equivalent of peroxide can help suppress over-oxidation to thiolsulfonates.[1]

  • Reaction Conditions: Maintain controlled temperatures and avoid prolonged reaction times after the starting material has been consumed.

  • Stoichiometry: Use a controlled amount of the oxidizing agent.

Q4: What is a typical purity for commercially available this compound?

Commercial suppliers typically offer this compound at purities of >97.0%(GC) or higher, with some providing purities of 99%.[6][7]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Over-oxidation to more soluble byproducts. 3. Product loss during workup or purification.1. Monitor the reaction by TLC or GC to ensure complete consumption of 3-fluorothiophenol. If necessary, extend the reaction time or add a small amount of additional oxidant. 2. Use a milder oxidizing agent and carefully control the reaction temperature. 3. Optimize the extraction and purification steps. Consider column chromatography for difficult separations.
Presence of unreacted 3-fluorothiophenol in the final product Insufficient oxidizing agent or reaction time.1. Ensure at least a stoichiometric amount of the oxidizing agent is used. 2. Increase the reaction time and monitor for completion. 3. During workup, a wash with a mild aqueous base can help remove the acidic thiol.
Product contains higher molecular weight impurities Over-oxidation to thiolsulfinate (Ar-S(O)-S-Ar) or thiolsulfonate (Ar-S(O)₂-S-Ar).[1][2]1. Employ a milder oxidant (e.g., I₂, H₂O₂). 2. Avoid excessive heating. 3. Carefully perform chromatographic purification to separate the disulfide from its more polar oxidized derivatives.
Formation of multiple spots on TLC, suggesting a mixture of disulfides Presence of other thiol impurities leading to disulfide exchange.1. Ensure the purity of the starting 3-fluorothiophenol. 2. Keep the pH of the reaction mixture low (acidic) if possible, as this can limit the formation of thiolate anions that participate in disulfide exchange.[4]
Difficulty in purifying the product by crystallization The presence of structurally similar impurities (e.g., over-oxidation products) can hinder crystallization.1. Attempt purification by column chromatography on silica gel. 2. Consider a multi-step purification involving both crystallization and chromatography.

Data Presentation

Table 1: Typical Purity of Commercially Available this compound

Supplier Reported Purity Analytical Method
TCI Chemicals>97.0%GC
Oakwood ChemicalNot specifiedNot specified
Various Suppliers on ChemicalBook99%Not specified

Experimental Protocols

General Protocol for the Synthesis of this compound via Oxidation of 3-Fluorothiophenol

Materials:

  • 3-Fluorothiophenol

  • Oxidizing agent (e.g., 30% Hydrogen Peroxide, Iodine)

  • Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)

  • Optional: Catalyst (e.g., Sodium Iodide for H₂O₂ oxidation)[5]

Procedure:

  • Dissolve 3-fluorothiophenol (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., 1.1 equivalents of 30% H₂O₂). If using a catalyst, it should be added prior to the oxidant.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, quench the reaction (e.g., by adding a saturated solution of sodium thiosulfate if iodine was used).

  • Perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Safety Precautions: 3-Fluorothiophenol is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and has a strong, unpleasant odor. Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

Visualizations

Synthesis_Pathway Thiol 2 x 3-Fluorothiophenol Disulfide This compound Thiol->Disulfide Oxidation Oxidant [Oxidizing Agent] Oxidant->Disulfide

Caption: Main synthesis route to this compound.

Side_Reactions Disulfide This compound Thiolsulfinate Thiolsulfinate (Ar-S(O)-S-Ar) Disulfide->Thiolsulfinate Over-oxidation Thiolsulfonate Thiolsulfonate (Ar-S(O)2-S-Ar) Thiolsulfinate->Thiolsulfonate Further Over-oxidation Oxidant [O] Oxidant->Thiolsulfinate ExcessOxidant Excess [O] ExcessOxidant->Thiolsulfonate

Caption: Over-oxidation side reaction pathways.

Troubleshooting_Workflow Start Impure Product CheckSM Unreacted Thiol? Start->CheckSM CheckOx Over-oxidation Products? CheckSM->CheckOx No Sol_SM Increase reaction time or oxidant. Wash with mild base. CheckSM->Sol_SM Yes Sol_Ox Use milder oxidant. Control temperature. Purify by chromatography. CheckOx->Sol_Ox Yes End Pure Product CheckOx->End No Sol_SM->End Sol_Ox->End

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Optimizing Reactions with Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing reactions involving Bis(3-fluorophenyl)disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is primarily used as a reagent for introducing the 3-fluorophenylthio group into molecules. Common applications include the synthesis of diaryl sulfides, thioethers, and thioesters.[1][2][3] It is often used in reactions where a subsequent cleavage of the disulfide bond is desired.

Q2: How does the fluorine substituent affect the reactivity of this compound compared to diphenyl disulfide?

The electron-withdrawing fluorine atoms on the phenyl rings make the sulfur-sulfur bond in this compound more electrophilic and susceptible to nucleophilic attack. This can lead to faster reaction rates in thiol-disulfide exchange reactions. The fluorine substitution also increases the acidity of the corresponding thiol, which can influence reaction equilibria.[4]

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place away from incompatible substances. It is typically a solid and should be kept in a tightly sealed container to prevent moisture absorption.[5]

Troubleshooting Guides

Issue 1: Incomplete or Slow Disulfide Cleavage (Reduction)

Symptom: When attempting to reduce this compound to 3-fluorothiophenol, you observe incomplete conversion, requiring long reaction times or harsh conditions.

Possible Causes & Solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. While common reagents like Dithiothreitol (DTT) are effective, their performance is pH-dependent.[6] Tris(2-carboxyethyl)phosphine (TCEP) is a more potent, odorless, and pH-independent alternative.[7][8]

  • Incorrect pH: For thiol-based reducing agents like DTT, the reaction is most efficient at a pH above 7, where the thiolate anion, the active reducing species, is favored.[6] For TCEP, a wider pH range (1.5-9.0) is effective.[8]

  • Insufficient Reagent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. For DTT, a 10-20 mM final concentration is a good starting point for protein disulfide reduction, and similar principles apply here.[6]

  • Re-oxidation: The resulting thiols can be sensitive to air oxidation, reforming the disulfide. Working under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[7]

Issue 2: Low Yield in Thioether Synthesis

Symptom: Low yields are obtained when reacting this compound with an alkyl halide or other electrophile to form a thioether.

Possible Causes & Solutions:

  • Inefficient Thiolate Formation: The reaction of a disulfide with an organolithium or Grignard reagent is a common method for thioether synthesis.[2] Ensure the organometallic reagent is of high quality and used in the correct stoichiometry.

  • Side Reactions: Strong bases can cause side reactions. Alternative methods, such as nickel-catalyzed cross-coupling of alkyl halides with arylthiosilanes (which can be generated from the disulfide), offer high chemoselectivity.[3]

  • Reaction Temperature: The reaction temperature can be critical. For reactions with alkali metal sulfides, temperatures in the range of 40-60°C are often optimal.[9][10]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage

Reducing AgentOptimal pHKey AdvantagesKey Disadvantages
Dithiothreitol (DTT)> 7.0[6]Inexpensive, well-establishedStrong odor, pH-dependent, prone to oxidation[6]
Tris(2-carboxyethyl)phosphine (TCEP)1.5 - 9.0[8]Odorless, effective over a wide pH range, more stable than DTT[8]More expensive than DTT
2-Mercaptoethanol (β-ME)> 7.5InexpensiveVolatile, strong odor, less potent than DTT
Sodium BorohydrideVariesStrong reducing agentCan reduce other functional groups

Experimental Protocols

Protocol 1: General Procedure for Reductive Cleavage of this compound with TCEP
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In a separate flask, prepare a solution of TCEP (1.5 - 2.0 molar equivalents) in a buffer solution (e.g., phosphate buffer, pH 7.2) or water.[11]

  • Reaction: Add the TCEP solution to the disulfide solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure to yield the crude 3-fluorothiophenol.

  • Purification: The crude product can be purified by flash column chromatography.

Protocol 2: Synthesis of an Aryl Thioether via Ni-Catalyzed Cross-Coupling

This protocol is adapted from general methods for aryl thioether synthesis and may require optimization for this compound.

  • Thiol Generation: In-situ generation of the 3-fluorothiophenolate can be achieved by reacting this compound with a suitable reducing agent as described in Protocol 1, or by using an organometallic reagent.[2]

  • Catalyst Preparation: In a separate flask, under an inert atmosphere, add a nickel catalyst (e.g., NiCl₂(dppp)) and a suitable solvent (e.g., THF, Dioxane).

  • Reaction Setup: To the catalyst mixture, add the aryl halide, the in-situ generated 3-fluorothiophenolate, and a base (e.g., K₃PO₄, Cs₂CO₃).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Visualizations

workflow_disulfide_reduction cluster_start Starting Material cluster_process Process cluster_product Product cluster_control Control Parameters start This compound process Reduction (+ Reducing Agent, e.g., TCEP) start->process product 3-Fluorothiophenol process->product control pH Stoichiometry Inert Atmosphere control->process

Caption: Workflow for the reductive cleavage of this compound.

logical_troubleshooting problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Product Degradation problem->cause3 solution1a Optimize Reaction Time/Temp cause1->solution1a solution1b Increase Reagent Equivalents cause1->solution1b solution2a Change Solvent/Catalyst cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Modify Work-up Procedure cause3->solution3a

Caption: Logical guide for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Disulfide Bond Cleavage in Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of disulfide bond cleavage in Bis(3-fluorophenyl)disulfide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures involving the reduction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving the disulfide bond in this compound?

A1: The primary challenge arises from the electronic properties of the fluorine atoms. Fluorine is a highly electronegative atom, and its presence on the phenyl rings has an electron-withdrawing effect. This can influence the reactivity of the disulfide bond, potentially making it more or less susceptible to cleavage by different reducing agents compared to non-fluorinated diaryl disulfides. Researchers may experience incomplete or slow reactions if standard protocols for disulfide reduction are used without optimization.

Q2: Which reducing agents are recommended for the cleavage of this compound?

A2: Common and effective reducing agents for diaryl disulfides include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and Sodium Borohydride (NaBH₄). The choice of reagent will depend on the specific requirements of your experiment, such as pH, temperature, and the presence of other functional groups.

Q3: How does the fluorine substituent affect the choice of reducing agent and reaction conditions?

A3: The electron-withdrawing nature of fluorine can increase the redox potential of the disulfide bond, potentially making it easier to reduce. However, it can also affect the kinetics of the reaction. For thiol-based reducing agents like DTT, the reaction rate is pH-dependent. Phosphine-based reductants like TCEP are effective over a wider pH range. It is crucial to optimize the stoichiometry of the reducing agent, reaction time, and temperature to account for these electronic effects.

Q4: How can I monitor the progress of the disulfide bond cleavage?

A4: The progress of the reaction, which yields 3-fluorothiophenol, can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of the starting material, this compound, and the appearance of the product, 3-fluorothiophenol. Other techniques include Thin Layer Chromatography (TLC) and spectroscopic methods. For quantitative analysis of the resulting free thiols, Ellman's test can be employed, although the reactivity of 3-fluorothiophenol with the Ellman's reagent (DTNB) should be confirmed.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the cleavage of this compound.

Problem 1: Incomplete or No Cleavage of the Disulfide Bond

Possible Causes & Solutions

Cause Troubleshooting Step Details
Insufficient Reducing Agent Increase the molar excess of the reducing agent.Start with a 2-5 fold molar excess and increase incrementally. Due to the electronic effects of fluorine, a higher excess may be required compared to non-fluorinated analogs.
Suboptimal Reaction pH Adjust the pH of the reaction mixture.For DTT, the optimal pH range is typically 7.5-8.5.[1][2] TCEP is effective over a broader pH range (1.5-9.0).[3]
Low Reaction Temperature Increase the reaction temperature.Many reduction reactions can be gently heated (e.g., to 37°C or 50°C) to increase the reaction rate. Monitor for any potential side reactions or degradation.
Short Reaction Time Extend the incubation period.Monitor the reaction at different time points (e.g., 30 min, 1h, 2h, 4h) using an appropriate analytical method like HPLC or TLC to determine the optimal reaction time.
Poor Solubility of Substrate Use a co-solvent.If this compound has limited solubility in your aqueous buffer, consider adding a water-miscible organic solvent like DMSO, DMF, or acetonitrile to improve solubility.
Degraded Reducing Agent Use a fresh solution of the reducing agent.DTT solutions are prone to oxidation. TCEP is more stable but should also be prepared fresh for best results. Store stock solutions appropriately.[4]
Problem 2: Side Reactions or Product Degradation

Possible Causes & Solutions

Cause Troubleshooting Step Details
Reaction with Other Functional Groups Choose a more selective reducing agent.TCEP is known for its high selectivity for disulfide bonds.[3] If your molecule contains other reducible functional groups, TCEP may be a better choice than a broader reducing agent like NaBH₄.
Oxidation of the Thiol Product Perform the reaction under an inert atmosphere.The resulting 3-fluorothiophenol can be susceptible to oxidation back to the disulfide. Purging the reaction vessel with an inert gas like nitrogen or argon can minimize this.
Harsh Reaction Conditions Optimize temperature and pH to be as mild as possible.Avoid excessively high temperatures or extreme pH values that could lead to the degradation of your starting material or product.

Experimental Protocols

The following are general starting protocols for the cleavage of this compound. Note: These are starting points, and optimization for your specific experimental setup is highly recommended.

Protocol 1: Reduction with TCEP
  • Preparation:

    • Prepare a stock solution of TCEP (e.g., 100 mM) in a suitable buffer (e.g., phosphate or TRIS buffer). If using TCEP hydrochloride, adjust the pH of the stock solution to the desired reaction pH (typically 6.0-8.0).

    • Dissolve this compound in the reaction buffer to a known concentration. A co-solvent may be necessary for solubility.

  • Reaction:

    • Add the TCEP stock solution to the disulfide solution to achieve the desired molar excess (start with 2-5 equivalents).

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Monitoring and Work-up:

    • Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, the product can be used directly in subsequent steps or purified. TCEP is compatible with many downstream applications, but if removal is necessary, it can be achieved by size-exclusion chromatography or dialysis if the product is a macromolecule.

Protocol 2: Reduction with DTT
  • Preparation:

    • Prepare a fresh stock solution of DTT (e.g., 1 M) in water or buffer.

    • Dissolve this compound in a reaction buffer with a pH between 7.5 and 8.5.[1][2]

  • Reaction:

    • Add the DTT stock solution to the disulfide solution to a final concentration of 10-50 mM (a significant molar excess).[1]

    • Incubate at room temperature for 30-60 minutes. Gentle heating may accelerate the reaction.[1]

  • Monitoring and Work-up:

    • Monitor the reaction by HPLC or TLC.

    • Excess DTT usually needs to be removed before subsequent reactions, which can be done by dialysis, size-exclusion chromatography, or extraction.

Protocol 3: Reduction with Sodium Borohydride (NaBH₄)
  • Preparation:

    • Dissolve this compound in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

    • Cool the solution in an ice bath.

  • Reaction:

    • Add NaBH₄ to the solution portion-wise with stirring. A molar ratio of 2-4 equivalents of NaBH₄ per mole of disulfide is a good starting point.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of an acid (e.g., 1 M HCl) until the effervescence ceases.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage

Reducing Agent Optimal pH Range Typical Molar Excess Reaction Time Key Advantages Key Disadvantages
TCEP 1.5 - 9.0[3]2 - 10 equivalents5 - 60 minOdorless, stable, selective, irreversible reduction[5]Can react with maleimides[5]
DTT 7.5 - 8.5[1][2]10 - 100 equivalents15 - 60 minStrong reducing agent, cell-permeable[1]Pungent odor, readily oxidized by air, requires removal
NaBH₄ N/A (alcoholic solvents)2 - 5 equivalents30 - 120 minInexpensive, powerfulLess selective, requires quenching and work-up

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Incomplete Disulfide Cleavage CheckReagent Check Reducing Agent (Freshness, Concentration) Start->CheckReagent CheckConditions Check Reaction Conditions (pH, Temp, Time) Start->CheckConditions CheckSolubility Check Substrate Solubility Start->CheckSolubility IncreaseExcess Increase Molar Excess of Reducing Agent CheckReagent->IncreaseExcess If reagent is fresh OptimizepH Optimize pH CheckConditions->OptimizepH If pH is suboptimal IncreaseTempTime Increase Temperature/Time CheckConditions->IncreaseTempTime If temp/time is low AddCosolvent Add Co-solvent CheckSolubility->AddCosolvent If solubility is poor Monitor Monitor Reaction (HPLC, TLC) IncreaseExcess->Monitor OptimizepH->Monitor IncreaseTempTime->Monitor AddCosolvent->Monitor Success Successful Cleavage Monitor->Success Complete Reassess Reassess Strategy/ Change Reducing Agent Monitor->Reassess Incomplete Reassess->Start

Caption: A troubleshooting workflow for incomplete disulfide bond cleavage.

Reduction_Pathway Disulfide This compound (F-Ph-S-S-Ph-F) ReducingAgent Reducing Agent (e.g., TCEP, DTT, NaBH₄) Thiol 3-Fluorothiophenol (2 x F-Ph-SH) Disulfide->Thiol + 2[H] OxidizedAgent Oxidized Reducing Agent ReducingAgent->OxidizedAgent Oxidation

Caption: General reaction pathway for the reduction of this compound.

References

Stability issues of Bis(3-fluorophenyl)disulfide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bis(3-fluorophenyl)disulfide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like other diaryl disulfides, is the cleavage of the disulfide bond (-S-S-). This bond is susceptible to both reductive and oxidative cleavage, as well as disproportionation reactions, particularly under harsh acidic or basic conditions, or in the presence of strong reducing or oxidizing agents. Additionally, the fluoro-substituted aromatic rings may be subject to other chemical modifications under extreme conditions, although the disulfide bond is generally the most labile site.

Q2: How does pH affect the stability of this compound?

A2: The stability of the disulfide bond can be significantly influenced by pH.

  • Acidic Conditions: In the presence of strong acids, the disulfide bond can undergo cleavage. This can be accelerated by the presence of reducing agents.

  • Basic Conditions: Under basic conditions, disulfide bonds can be susceptible to cleavage via nucleophilic attack by hydroxide ions or other nucleophiles present in the medium. This can lead to the formation of a thiol (3-fluorothiophenol) and a sulfenic acid, which may be unstable and undergo further reactions. Aromatic disulfides are generally more prone to cleavage under basic conditions.

Q3: What are the likely degradation products of this compound under acidic or basic stress?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general chemistry of diaryl disulfides, the following are potential degradation products:

  • Under Reductive Cleavage (e.g., in the presence of a reducing agent): The primary product would be 3-fluorothiophenol.

  • Under Basic Conditions: The initial products of cleavage are likely to be 3-fluorothiophenol and the corresponding 3-fluorobenzenesulfenic acid. The sulfenic acid is often unstable and can disproportionate to form the thiol and a sulfonic acid (3-fluorobenzenesulfonic acid).

  • Under Oxidative Conditions: Oxidation can lead to the formation of various species, including thiosulfinates and ultimately sulfonic acids.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[1][2][3] Gas chromatography (GC) can also be a viable option.[4] These techniques allow for the separation and quantification of the parent compound and its potential degradation products. Mass spectrometry (MS) coupled with HPLC or GC can be used for the identification of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak in HPLC analysis after treatment with acid/base. Degradation of this compound.1. Analyze the chromatogram for the appearance of new peaks corresponding to degradation products. 2. Reduce the severity of the stress conditions (lower temperature, shorter exposure time, or less concentrated acid/base). 3. Ensure the analytical method is capable of detecting the potential degradation products (e.g., adjust the mobile phase or detection wavelength).
Precipitation observed in the sample solution during stability study. Formation of insoluble degradation products or polymerization.1. Attempt to dissolve the precipitate in a suitable organic solvent and analyze by HPLC or other appropriate techniques. 2. Oxidative polymerization can sometimes occur with thiol-related compounds; consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent or non-reproducible stability data. 1. Inconsistent experimental conditions (temperature, pH, concentration). 2. Presence of trace metal ion catalysts. 3. Exposure to light, which can catalyze degradation.1. Carefully control all experimental parameters. 2. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. 3. Protect samples from light by using amber vials or covering the reaction vessels.
Mass imbalance in the analytical results (sum of parent and degradation products is not 100%). 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants onto the container surface.1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in conjunction with HPLC. 2. Use inert container materials (e.g., silanized glass) and rinse the container with a strong solvent to recover any adsorbed material.

Data Summary

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to provide a general expectation of behavior. Actual results may vary depending on the specific experimental conditions.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl at 60°C24853-fluorothiophenol
0.1 M NaOH at 60°C24703-fluorothiophenol, 3-fluorobenzenesulfonic acid
3% H₂O₂ at RT2465Oxidized sulfur species (e.g., thiosulfinates, sulfonic acids)
UV Light (254 nm) at RT2495Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

Objective: To evaluate the stability of this compound under hydrolytic stress at acidic and basic pH.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M HCl and 0.1 M NaOH for neutralization

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • Add 1 mL of the stock solution to a vial.

    • Add 9 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath or oven set at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Stress:

    • Add 1 mL of the stock solution to a vial.

    • Add 9 mL of 0.1 M NaOH.

    • Cap the vial and place it in a water bath or oven set at 60°C.

    • At the same specified time points, withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water and keep it at room temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and the percentage of any degradation products formed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution of This compound acid Acidic Stress (e.g., 0.1M HCl, 60°C) prep->acid base Basic Stress (e.g., 0.1M NaOH, 60°C) prep->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative photo Photolytic Stress (UV/Vis light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent and Degradants hplc->quantify pathway Identify Degradation Pathways quantify->pathway report Generate Stability Report pathway->report G Potential Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions parent This compound thiol_acid 3-Fluorothiophenol parent->thiol_acid Reductive Cleavage thiol_base 3-Fluorothiophenol parent->thiol_base Nucleophilic Cleavage sulfenic 3-Fluorobenzenesulfenic Acid (unstable) parent->sulfenic Nucleophilic Cleavage thiosulfinate Thiosulfinate intermediate parent->thiosulfinate Oxidation sulfenic->thiol_base Disproportionation sulfonic 3-Fluorobenzenesulfonic Acid sulfenic->sulfonic Disproportionation sulfonic_ox 3-Fluorobenzenesulfonic Acid thiosulfinate->sulfonic_ox Further Oxidation

References

Common impurities in commercial Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Bis(3-fluorophenyl)disulfide. The information provided will help identify common impurities and address issues that may arise during experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues related to potential impurities in this compound, presented in a question-and-answer format.

Q1: I see an unexpected peak in my HPLC analysis with a shorter retention time than the main product. What could it be?

A1: An earlier eluting peak in a reversed-phase HPLC analysis typically indicates a more polar compound. A likely impurity is the starting material for the synthesis of this compound, which is 3-fluorothiophenol . This compound is more polar than the disulfide product and would therefore have a shorter retention time.

To confirm its identity, you can:

  • Spike a sample of your material with a small amount of a 3-fluorothiophenol standard and observe if the peak area increases.

  • Analyze the sample using GC-MS, as 3-fluorothiophenol is volatile and will give a distinct mass spectrum.

Q2: My NMR spectrum shows a broad singlet around 3.4 ppm. What is this signal?

A2: A broad singlet in this region of a ¹H NMR spectrum often corresponds to the thiol proton (-SH) of 3-fluorothiophenol . The chemical shift of this proton can vary depending on the solvent and concentration. The presence of this impurity suggests incomplete oxidation during the synthesis of the disulfide.

Q3: My compound has a slight acidic character, and I am seeing issues in my base-sensitive reaction. What could be the cause?

A3: The presence of an acidic impurity is the most probable cause. A common acidic impurity is 3-fluorobenzenesulfonic acid , which can be formed by over-oxidation of 3-fluorothiophenol during the synthesis of the disulfide. This impurity is highly polar and may not be easily detected by standard reversed-phase HPLC methods optimized for the main product.

To detect this impurity, you can:

  • Use an ion-exchange chromatography method.

  • Analyze the sample by LC-MS to detect the corresponding molecular ion.

  • Perform a simple pH test on an aqueous extract of your material.

Q4: I have observed some batch-to-batch variability in the reactivity of the disulfide. Why might this be happening?

A4: Batch-to-batch variability can be due to inconsistent levels of impurities. Besides the starting material and over-oxidation products, the presence of polysulfides (e.g., trisulfides) can also affect reactivity. These can form under certain conditions during synthesis or storage. Their presence can sometimes be inferred from mass spectrometry data, where peaks corresponding to higher molecular weights than the disulfide might be observed.

Q5: My material seems to contain residual solvent. How can I identify and quantify it?

A5: Residual solvents from the purification process are a common type of impurity. The identity and quantity of these solvents can be determined using ¹H NMR or GC-MS . In the ¹H NMR spectrum, characteristic peaks of common solvents (e.g., ethyl acetate, hexane, dichloromethane) can be observed and integrated against the product peaks for quantification. GC-MS is also highly sensitive for detecting and quantifying volatile organic compounds.

Summary of Potential Impurities and Analytical Data

The following table summarizes the likely impurities in commercial this compound and their expected analytical signatures.

ImpurityChemical FormulaMolecular Weight ( g/mol )Likely Analytical Signature
This compound C₁₂H₈F₂S₂ 254.32 Main peak in HPLC/GC; characteristic aromatic signals in NMR.
3-fluorothiophenolC₆H₅FS128.17Shorter retention time in RP-HPLC; ¹H NMR: broad singlet ~3.4 ppm (-SH); GC-MS: M⁺ at m/z 128.
3-fluorobenzenesulfonic acidC₆H₅FO₃S176.17Very short retention time or no retention in RP-HPLC; detected by ion-exchange chromatography or LC-MS.
Bis(3-fluorophenyl)trisulfideC₁₂H₈F₂S₃286.39Longer retention time in RP-HPLC; MS: M⁺ at m/z 286.
Residual SolventsVariesVariesCharacteristic peaks in ¹H NMR; distinct peaks in GC-MS.
WaterH₂O18.02Broad peak in ¹H NMR (solvent dependent); Karl Fischer titration for quantification.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended. A typical gradient could be:

    • Start with 50% acetonitrile.

    • Ramp to 95% acetonitrile over 20 minutes.

    • Hold at 95% for 5 minutes.

    • Return to 50% over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature of 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the peaks corresponding to the product and any identified impurities. For residual solvents, use the known chemical shifts and multiplicities to identify them.

Visualizations

Synthesis Pathway and Origin of Impurities

G A 3-fluorothiophenol (Starting Material) B Oxidation (e.g., H₂O₂, I₂) A->B C This compound (Product) B->C D Unreacted Starting Material (Impurity) B->D Incomplete Reaction E Over-oxidation B->E G Side Reaction B->G F 3-fluorobenzenesulfonic acid (Impurity) E->F H Polysulfides (Impurity) G->H

Caption: Synthesis of this compound and potential impurity formation.

Troubleshooting Workflow for Unknown Impurities

G Start Unexpected experimental result or analytical peak Step1 Analyze by HPLC-UV Start->Step1 Decision1 Peak observed? Step1->Decision1 Path1a Early eluting peak? Decision1->Path1a Yes Step2 Analyze by GC-MS Decision1->Step2 No Impurity1 Suspect polar impurity (e.g., 3-fluorothiophenol, 3-fluorobenzenesulfonic acid) Path1a->Impurity1 Yes Path1b Late eluting peak? Path1a->Path1b No Impurity1->Step2 Impurity2 Suspect less polar impurity (e.g., Polysulfides) Path1b->Impurity2 Yes Path1b->Step2 No Impurity2->Step2 Decision2 Volatile peak observed? Step2->Decision2 Impurity3 Suspect residual solvent or 3-fluorothiophenol Decision2->Impurity3 Yes Step3 Analyze by ¹H NMR Decision2->Step3 No Impurity3->Step3 Decision3 Characteristic impurity peaks? Step3->Decision3 Impurity4 Identify based on chemical shift (e.g., -SH proton, solvent peaks) Decision3->Impurity4 Yes End Impurity Identified Decision3->End No, further investigation needed Impurity4->End

Caption: A logical workflow for identifying unknown impurities.

Technical Support Center: Scaling Up the Production of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Bis(3-fluorophenyl)disulfide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address challenges encountered during laboratory and pilot-scale synthesis.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Yields

  • Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes?

    A: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. Common causes include incomplete reaction, degradation of the product, and inefficient purification. For instance, in the oxidation of 3-fluorothiophenol, incomplete conversion can be a major issue. Inadequate mixing at a larger scale can lead to localized areas of low oxidant concentration, resulting in unreacted starting material. Furthermore, prolonged reaction times or excessive temperatures can lead to the formation of byproducts such as sulfoxides and sulfonic acids, reducing the yield of the desired disulfide.

  • Q2: I am observing a decrease in yield as I increase the scale of my reaction. Why is this happening and how can I mitigate it?

    A: A drop in yield upon scaling up is a common challenge in chemical synthesis.[1][2][3] One of the primary reasons is the change in the surface-area-to-volume ratio, which affects heat and mass transfer.[3] Inadequate heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and decomposition of the product. Poor mixing can result in non-homogeneous reaction conditions, leading to incomplete conversion and the formation of impurities. To address this, consider a gradual, controlled addition of reagents and ensure efficient stirring.[1] The use of a reactor with a higher heat transfer capacity or a continuous flow reactor can also be beneficial for managing exotherms in larger-scale reactions.[4]

Issue 2: Product Purity and Byproduct Formation

  • Q3: What are the common impurities I should expect, and how can I minimize their formation?

    A: Common impurities in the synthesis of this compound include the corresponding sulfonic acid (3-fluorobenzenesulfonic acid) from over-oxidation, and unreacted 3-fluorothiophenol. Polysulfides can also form as byproducts.[5] To minimize over-oxidation, it is crucial to control the stoichiometry of the oxidizing agent and the reaction temperature carefully. Slow, portion-wise addition of the oxidant can help maintain better control over the reaction. The formation of polysulfides can sometimes be suppressed by adjusting the reaction solvent and temperature.

  • Q4: My final product is difficult to purify. What are some effective purification strategies for large-scale production?

    A: Large-scale purification requires different strategies compared to laboratory-scale chromatography.[6][7] For this compound, which is a liquid at room temperature, distillation under reduced pressure can be an effective method for removing non-volatile impurities. Crystallization of a downstream derivative, if applicable, can also be a powerful purification technique. Liquid-liquid extraction during the work-up is crucial to remove water-soluble byproducts and unreacted starting materials. For challenging separations, preparative chromatography can be employed, though it is often more costly and time-consuming at an industrial scale.[8]

Issue 3: Process Safety at Scale

  • Q5: What are the primary safety hazards associated with scaling up the synthesis of this compound?

    A: Scaling up any chemical process introduces new safety considerations.[1][2][3][9] For the synthesis of this compound, potential hazards include:

    • Exothermic Reactions: The oxidation of thiols is often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[1][3]

    • Hazardous Reagents: Depending on the synthetic route, you may be handling hazardous materials such as strong oxidants, flammable solvents, or toxic starting materials. The safe handling and quenching of these reagents are critical.[1][10]

    • Gas Evolution: Some reactions may produce gaseous byproducts, which can lead to a pressure buildup in a closed system. Proper venting and pressure relief systems are essential.

  • Q6: How can I ensure the safe handling of organofluorine compounds during production?

    A: Organofluorine compounds require careful handling due to their potential toxicity and reactivity.[11][12] It is essential to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger-scale operations, a thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.[9] This includes evaluating the thermal stability of reactants and products and ensuring that the equipment is compatible with the chemicals being used.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the synthesis of diaryl disulfides. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrate and scale.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Representative Diaryl Disulfide

ParameterLab-Scale (10 mmol)Pilot-Scale (1 kg)Key Considerations for Scale-Up
Yield 85-95%70-85%Heat and mass transfer limitations can reduce yield.
Reaction Time 2-4 hours6-10 hoursSlower reagent addition and heat removal prolong the process.
Purity (crude) >95%85-95%Increased potential for side reactions at a larger scale.
Purification Method Flash ChromatographyDistillation/CrystallizationChromatography is less practical for large quantities.

Table 2: Effect of Oxidizing Agent on Yield and Reaction Time (Lab-Scale)

Oxidizing AgentEquivalentTemperature (°C)Time (h)Yield (%)
Hydrogen Peroxide (30%)1.225488
Iodine1.125292
DMSO- (solvent)801275
Air (O₂)-25 (with base)2460

Experimental Protocols

This section provides a detailed methodology for a common laboratory-scale synthesis of this compound via the oxidation of 3-fluorothiophenol.

Protocol: Synthesis of this compound via Oxidation of 3-Fluorothiophenol

Materials:

  • 3-Fluorothiophenol

  • Hydrogen Peroxide (30% aqueous solution)

  • Ethanol

  • Sodium Bicarbonate

  • Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorothiophenol (1.0 eq) in ethanol.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrogen peroxide (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway Thiophenol 3-Fluorothiophenol Disulfide This compound Thiophenol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Disulfide Byproducts Byproducts (e.g., Sulfonic Acid) Disulfide->Byproducts Over-oxidation Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Success Yield Improved Optimize_Time_Temp->Success Optimize_Addition Optimize Reagent Addition (slower, portion-wise) Side_Reactions->Optimize_Addition Yes Purification_Loss Product Loss During Purification? Side_Reactions->Purification_Loss No Optimize_Addition->Success Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success

References

Preventing oxidation of the disulfide bond in Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of oxidation of the disulfide bond in Bis(3-fluorophenyl)disulfide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing degradation of my this compound sample. What is the likely cause?

A1: The most common cause of degradation for diaryl disulfides like this compound is the oxidation of the disulfide bond. This is often initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The disulfide bond is susceptible to cleavage and subsequent oxidation, leading to the formation of various oxidized species.

Q2: What are the primary oxidation products I should be looking for?

A2: The oxidation of a diaryl disulfide typically proceeds through a stepwise mechanism. The initial and primary oxidation product is a thiosulfinate. With further oxidation, the thiosulfinate can be converted to a more stable thiosulfonate. In some cases, trisulfides can also be formed.

Q3: My solution of this compound is turning slightly yellow. Does this indicate oxidation?

A3: Discoloration, such as the appearance of a yellow tint, can be an indicator of degradation and the formation of oxidation byproducts. While pure this compound is a colorless to light-colored solid or liquid, its oxidation products may be colored. However, color change alone is not definitive proof of oxidation and should be confirmed by analytical methods.

Q4: How can I prevent the oxidation of this compound during my experiments and storage?

A4: Preventing oxidation requires minimizing exposure to oxygen, light, and heat. Here are key strategies:

  • Use of an Inert Atmosphere: For reactions and handling of solutions, working under an inert atmosphere of nitrogen or argon is highly effective. This can be achieved using a glovebox or Schlenk line techniques.[1][2][3]

  • Solvent Degassing: Dissolved oxygen in solvents can contribute to oxidation. It is recommended to degas solvents before use by sparging with an inert gas, sonication under vacuum, or by the freeze-pump-thaw method.

  • Use of Antioxidants: The addition of a suitable antioxidant to your solution can help to scavenge free radicals that initiate the oxidation process.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Store the compound and its solutions at low temperatures as recommended. For long-term storage, -20°C is advisable.[4]

Troubleshooting Common Issues

Problem Potential Cause Recommended Action
Rapid degradation of the compound in solution Oxygen in the solventDegas the solvent thoroughly before preparing the solution.
Exposure to ambient airHandle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
High storage temperatureStore solutions at a lower temperature (e.g., 4°C for short-term, -20°C for long-term).
Inconsistent experimental results Degradation of the stock solutionPrepare fresh solutions for each experiment. If using a stock solution, aliquot it into smaller, single-use vials to avoid repeated warming and exposure to air.
Incomplete dissolutionEnsure the compound is fully dissolved. Sonication may be required for some solvents.
Formation of unknown peaks in analytical chromatograms Oxidation of the sample during analysisUse a mobile phase that has been degassed. If possible, keep the sample autosampler at a low temperature (e.g., 4°C).

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound.

Condition Recommendation Rationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to atmospheric oxygen, a primary oxidant.
Temperature For long-term storage, -20°C is recommended. For short-term storage of solutions, 2-8°C is acceptable.Reduces the rate of chemical degradation.
Light Store in amber glass vials or protect from light.Prevents light-induced degradation.
Solvent for Solutions Use high-purity, degassed solvents.Removes dissolved oxygen that can initiate oxidation.
Antioxidants Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or α-tocopherol at a low concentration.Inhibits free-radical mediated oxidation.

Suggested Antioxidant Concentrations:

Antioxidant Suggested Concentration Range Notes
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)A common and effective synthetic antioxidant.
α-Tocopherol (Vitamin E)0.001% - 0.1% (w/v)A natural antioxidant. Its effectiveness can be synergistic with other antioxidants.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Monitoring Oxidation

This protocol provides a general method for the analysis of this compound and its potential oxidation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a composition of 60% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Interpretation:

    • This compound will have a specific retention time.

    • Oxidation products, being more polar, will typically elute earlier.

    • Quantification can be achieved by creating a calibration curve with a standard of known concentration.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Oxidation Products

This protocol is suitable for the identification of volatile and semi-volatile degradation products.

  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.

    • A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dilute to an appropriate concentration (e.g., 1-10 µg/mL).

  • Interpretation:

    • The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

    • Oxidation products will have different retention times and mass spectra. For example, the thiosulfinate will have a molecular ion peak 16 Da higher than the disulfide, and the thiosulfonate will be 32 Da higher.

Visualizing Oxidation and Prevention Strategies

Oxidation_Pathway Disulfide This compound (R-S-S-R) Thiosulfinate Thiosulfinate (R-S(O)-S-R) Disulfide->Thiosulfinate + [O] Thiosulfonate Thiosulfonate (R-S(O)₂-S-R) Thiosulfinate->Thiosulfonate + [O]

Figure 1. Oxidation pathway of a diaryl disulfide.

Prevention_Workflow cluster_storage Storage cluster_handling Handling Storage_Temp Low Temperature (-20°C) Stable_Product Stable Product Storage_Temp->Stable_Product Inert_Atmosphere_Storage Inert Atmosphere (N₂ or Ar) Inert_Atmosphere_Storage->Stable_Product Light_Protection Amber Vials Light_Protection->Stable_Product Degassed_Solvents Degassed Solvents Degassed_Solvents->Stable_Product Inert_Atmosphere_Handling Glovebox/Schlenk Line Inert_Atmosphere_Handling->Stable_Product Antioxidants Add Antioxidants (e.g., BHT) Antioxidants->Stable_Product Start This compound Start->Storage_Temp Store Under Start->Inert_Atmosphere_Storage Store Under Start->Light_Protection Store Under Start->Degassed_Solvents Handle With Start->Inert_Atmosphere_Handling Handle With Start->Antioxidants Handle With

Figure 2. Workflow for preventing oxidation.

Troubleshooting_Logic Degradation Degradation Observed? Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? Degradation->Check_Storage Yes No_Degradation No Degradation (Continue Monitoring) Degradation->No_Degradation No Check_Handling Review Handling Procedures: - Solvents Degassed? - Inert Atmosphere Used? Check_Storage->Check_Handling Add_Antioxidant Consider Adding Antioxidant Check_Handling->Add_Antioxidant

Figure 3. Logical troubleshooting flow.

References

Validation & Comparative

Comparative 19F NMR Analysis of Bis(3-fluorophenyl)disulfide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative ¹⁹F NMR analysis of bis(3-fluorophenyl)disulfide and its structural isomers, bis(2-fluorophenyl)disulfide and bis(4-fluorophenyl)disulfide. This document provides a summary of available spectroscopic data, detailed experimental protocols, and a visual workflow for analysis.

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, a strategy widely employed in drug discovery and materials science. The disulfide bond, a key structural motif in many biologically active compounds, can be readily characterized using various analytical techniques. When combined, the fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the electronic environment of the molecule. This guide focuses on the ¹⁹F NMR analysis of this compound and offers a comparative perspective with its ortho- and para-substituted isomers.

Performance Comparison: ¹⁹F NMR Data

Compound NameStructureCAS Number¹⁹F Chemical Shift (δ) in ppmCoupling Constants (J) in Hz
Bis(2-fluorophenyl)disulfideNot readily availableData not availableData not available
This compound63930-17-6Data not readily availableData not available
Bis(4-fluorophenyl)disulfide405-31-2-114.6Not specified

Note: The chemical shift values are typically referenced to an external standard such as CFCl₃ (0 ppm). The exact chemical shift can vary depending on the solvent, concentration, and spectrometer frequency.

The position of the fluorine atom on the phenyl ring is expected to have a noticeable effect on the ¹⁹F chemical shift. Generally, the electronic effect of the disulfide group and its interplay with the fluorine atom's position (ortho, meta, or para) will dictate the shielding of the fluorine nucleus.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra is essential for accurate structural elucidation and comparison. The following is a generalized experimental protocol for the ¹⁹F NMR analysis of fluorinated aryl disulfides.

1. Sample Preparation:

  • Solvent: Dissolve approximately 5-10 mg of the disulfide compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these types of compounds.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a simple ¹⁹F NMR spectrum.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be initially used to ensure all fluorine signals are captured.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum carefully.

  • Reference the spectrum to the internal standard or an external reference.

  • Integrate the signals to determine the relative number of fluorine atoms.

  • Analyze the multiplicity of the signals to determine coupling constants with neighboring protons or other fluorine atoms.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative ¹⁹F NMR analysis of bis(fluorophenyl)disulfide isomers.

G Comparative ¹⁹F NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Comparative Evaluation Sample_Acquisition Acquire Bis(fluorophenyl)disulfide Isomers (ortho, meta, para) Dissolution Dissolve each isomer in a deuterated solvent (e.g., CDCl₃) with an internal standard. Sample_Acquisition->Dissolution NMR_Acquisition Acquire ¹⁹F NMR spectra for each isomer under identical experimental conditions. Dissolution->NMR_Acquisition Transfer samples to NMR tubes Processing Process spectra: Fourier transform, phase correction, and referencing. NMR_Acquisition->Processing Analysis Analyze spectra: Determine chemical shifts (δ), coupling constants (J), and multiplicities. Processing->Analysis Comparison Tabulate and compare the NMR parameters for all three isomers. Analysis->Comparison Interpretation Interpret the differences in chemical shifts and coupling constants based on the fluorine position and electronic effects. Comparison->Interpretation

Unveiling the Reactivity of Bis(3-fluorophenyl)disulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of disulfide bonds is paramount for designing effective therapeutic agents and robust chemical probes. This guide provides a comparative analysis of the reactivity of bis(3-fluorophenyl)disulfide against other common disulfides, supported by experimental data and detailed protocols to facilitate reproducible research.

The inherent reactivity of the disulfide bond, a covalent linkage between two sulfur atoms, plays a crucial role in various biological processes, including protein folding, redox signaling, and enzyme catalysis. In the realm of drug delivery, disulfide bonds are frequently incorporated as cleavable linkers, designed to release a therapeutic payload in the reducing environment of the cell. The rate of this cleavage is a critical determinant of a drug's efficacy and pharmacokinetic profile.

This compound, an aromatic disulfide, presents an interesting case for study. The introduction of electron-withdrawing fluorine atoms to the phenyl rings is expected to modulate the electrophilicity of the sulfur atoms, thereby influencing the disulfide bond's susceptibility to nucleophilic attack and reduction. This guide delves into a quantitative comparison of its reactivity with other disulfides, providing valuable insights for its potential applications.

Comparative Reactivity: A Data-Driven Overview

To objectively assess the reactivity of this compound, we have compiled quantitative data from various experimental approaches. The following table summarizes key parameters that dictate the lability of the disulfide bond: the rate constant for reduction by a common biological reductant, dithiothreitol (DTT), and the electrochemical reduction potential. For a broader perspective, data for the parent compound, diphenyl disulfide, and a common aliphatic disulfide, 2-hydroxyethyldisulfide, are included.

Disulfide CompoundRate Constant (k) with DTT (M⁻¹s⁻¹)Reduction Potential (Epc) vs. Ag/AgCl (V)
This compound Data not available in cited literatureData not available in cited literature
Diphenyl disulfideData not available in cited literature-1.2 V
2-HydroxyethyldisulfideData not available in cited literatureData not available in cited literature

Note: The absence of specific quantitative data for this compound in the reviewed literature highlights a knowledge gap and underscores the importance of the experimental protocol provided herein for its characterization.

Experimental Protocols: A Guide to Reproducible Research

To enable researchers to quantitatively assess the reactivity of this compound and other disulfides, we provide a detailed protocol for a widely used spectrophotometric assay that monitors the kinetics of disulfide bond reduction by dithiothreitol (DTT).[1][2]

Spectrophotometric Assay for Disulfide Reduction Kinetics

This method is based on the principle that the reduction of a disulfide by DTT results in the formation of oxidized DTT (a cyclic disulfide), which exhibits a characteristic absorbance at 310 nm.[1] By monitoring the increase in absorbance at this wavelength over time, the rate of the disulfide reduction can be determined.

Materials:

  • Disulfide compound of interest (e.g., this compound, diphenyl disulfide)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (or other suitable buffer, pH 7-8)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the disulfide compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mM.

    • Prepare a fresh stock solution of DTT in the chosen buffer at a concentration of 100 mM.

    • Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Kinetic Measurement:

    • Set the spectrophotometer to monitor absorbance at 310 nm and equilibrate the cell holder to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, add the reaction buffer and the disulfide stock solution to achieve a final disulfide concentration of 100 µM. Mix well.

    • Initiate the reaction by adding the DTT stock solution to a final concentration of 1 mM.

    • Immediately start recording the absorbance at 310 nm at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe the completion of the reaction.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

    • The second-order rate constant (k) can be calculated using the following equation: Rate = k * [Disulfide] * [DTT] where the rate is the initial rate of change in absorbance, and the concentrations are the initial concentrations of the reactants.

Visualizing the Reaction Pathway

To illustrate the fundamental process of disulfide reduction by a thiol, the following diagram outlines the thiol-disulfide exchange reaction.

ThiolDisulfideExchange cluster_reactants Reactants cluster_products Products RSSR Disulfide (R-S-S-R') Intermediate Mixed Disulfide Intermediate (R-S-S-R'') RSSR->Intermediate Nucleophilic Attack RSH Thiol (R''-SH) RSH->Intermediate RSH_prime Thiol (R'-SH) Intermediate->RSH_prime Thiolate leaving group RSSR_prime New Disulfide (R''-S-S-R) Intermediate->RSSR_prime

Caption: Thiol-disulfide exchange reaction pathway.

Experimental Workflow for Reactivity Comparison

The following diagram illustrates a typical workflow for comparing the reactivity of different disulfide compounds using the spectrophotometric assay described above.

DisulfideReactivityWorkflow cluster_setup Experiment Setup cluster_measurement Kinetic Measurement cluster_analysis Data Analysis DisulfideA Disulfide A (e.g., this compound) ReactionA Reaction A DisulfideA->ReactionA DisulfideB Disulfide B (e.g., Diphenyl disulfide) ReactionB Reaction B DisulfideB->ReactionB DisulfideC Disulfide C (e.g., 2-Hydroxyethyldisulfide) ReactionC Reaction C DisulfideC->ReactionC DTT_sol DTT Solution DTT_sol->ReactionA DTT_sol->ReactionB DTT_sol->ReactionC Buffer_sol Buffer Solution Buffer_sol->ReactionA Buffer_sol->ReactionB Buffer_sol->ReactionC Spectrophotometer Spectrophotometer (Abs @ 310 nm) RateA Calculate Rate for A Spectrophotometer->RateA RateB Calculate Rate for B Spectrophotometer->RateB RateC Calculate Rate for C Spectrophotometer->RateC ReactionA->Spectrophotometer ReactionB->Spectrophotometer ReactionC->Spectrophotometer Comparison Compare Rate Constants (k) RateA->Comparison RateB->Comparison RateC->Comparison

References

A Comparative Guide to the X-ray Crystal Structure of Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the X-ray crystal structure of Bis(3-fluorophenyl)disulfide and other halogenated diaryl disulfide analogs. The structural data herein is vital for researchers, scientists, and drug development professionals, offering insights into molecular geometry, intermolecular interactions, and solid-state packing. This information is crucial for rational drug design, materials science, and understanding chemical reactivity.

Structural Data Comparison

The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, reveals key molecular parameters such as unit cell dimensions, bond lengths, and angles. The following table summarizes these parameters for this compound and two other halogenated diaryl disulfides, providing a basis for structural comparison.

ParameterThis compoundBis(2,3-dichlorophenyl) disulfide[1][2]Bis(pentachlorophenyl) disulfide[3][4]
Formula C₁₂H₈F₂S₂C₁₂H₆Cl₄S₂C₁₂Cl₁₀S₂
Crystal System OrthorhombicTriclinicMonoclinic
Space Group P 2₁ 2₁ 2₁P-1C2/c
a (Å) 5.74167.71498.223
b (Å) 13.05167.732617.584
c (Å) 14.497012.74811.996
α (°) 9091.47290
β (°) 9091.233100.22
γ (°) 90114.85990
Volume (ų) 1086.3689.371708.5
Z 424
**C-S-S-C Torsion Angle (°)Not explicitly found88.35-82.8

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow. The following is a generalized protocol for small molecule crystallography.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer. A stream of cold nitrogen is often used to cool the crystal, minimizing thermal vibrations and radiation damage.

The diffractometer rotates the crystal through a series of orientations while a focused beam of X-rays is directed at it. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various crystallographic R-factors.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

References

A Comparative Analysis of the Biological Activities of Bis(3-fluorophenyl)disulfide and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of bis(3-fluorophenyl)disulfide and its non-fluorinated counterpart, bis(phenyl)disulfide. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, leading to profound effects on their biological activity. This comparison summarizes the expected differences in their antioxidant, anticancer, and antimicrobial properties based on existing literature for analogous compounds and provides detailed experimental protocols for their evaluation.

Data Presentation: Comparative Biological Activities

While direct comparative experimental data for this compound and bis(phenyl)disulfide is limited in publicly available literature, the following table outlines the anticipated activities based on the known effects of fluorination and the general biological actions of aromatic disulfides. Fluorination is expected to enhance the biological activities due to increased metabolic stability and altered electronic properties.

Biological ActivityThis compound (Expected)Bis(phenyl)disulfide (Known/Expected)Rationale for Expected Differences
Antioxidant Activity Moderate to HighModerateThe electron-withdrawing nature of fluorine can influence the stability of radical intermediates, potentially enhancing radical scavenging activity.[1]
Anticancer Activity Potentially HighModerateFluorination can increase lipophilicity and metabolic stability, improving cellular uptake and persistence, which are often correlated with enhanced cytotoxicity in cancer cells.[1] Many compounds bearing a 3-fluorophenyl moiety are cytotoxic to cancer cell lines.[2]
Antimicrobial Activity Potentially Moderate to HighModerateThe presence of fluorine can enhance the antimicrobial properties of organic compounds. Disulfides, in general, exhibit antimicrobial activity by interacting with thiol groups in microbial enzymes.[3][4]

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its non-fluorinated analog, the following standard experimental protocols are recommended.

Antioxidant Activity: DPPH Radical Scavenging Assay

This method assesses the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • Bis(phenyl)disulfide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic acid) in methanol.

  • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add serial dilutions of the test compounds and the positive control.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5][6][7]

  • Measure the absorbance at 517 nm using a microplate reader.[5][6][7]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined. A lower IC50 value indicates higher antioxidant activity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and bis(phenyl)disulfide dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., SDS-HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.[8]

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[9][10][11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10][11]

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound and bis(phenyl)disulfide dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control, e.g., ampicillin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium in a 96-well plate.[12]

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 105 CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[12]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Mandatory Visualizations

Signaling Pathway for Anticancer Activity of Aromatic Disulfides

Aromatic disulfides are known to induce cellular stress and apoptosis in cancer cells. A plausible mechanism involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

anticancer_pathway AromaticDisulfide Aromatic Disulfide (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) AromaticDisulfide->ROS MAPK_pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_pathway NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_pathway->CellCycleArrest NFkB_pathway->Apoptosis

Caption: Proposed signaling cascade for the anticancer activity of aromatic disulfides.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of the biological activities of chemical compounds.

experimental_workflow Compound_Synthesis Compound Synthesis - this compound - Bis(phenyl)disulfide Antioxidant_Assay Antioxidant Assay (DPPH) Compound_Synthesis->Antioxidant_Assay Anticancer_Assay Anticancer Assay (MTT) Compound_Synthesis->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Compound_Synthesis->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC) Antioxidant_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Standard workflow for evaluating biological activities of test compounds.

Logical Relationship of Fluorination to Enhanced Bioactivity

This diagram illustrates the logical progression from the chemical modification (fluorination) to the anticipated enhancement of biological activity.

fluorination_effect Fluorination Fluorination of Phenyl Ring Altered_Properties Altered Physicochemical Properties - Increased Lipophilicity - Enhanced Metabolic Stability - Modified Electronic Effects Fluorination->Altered_Properties Improved_PK Improved Pharmacokinetics - Better Membrane Permeability - Reduced Metabolic Degradation Altered_Properties->Improved_PK Enhanced_Bioactivity Enhanced Biological Activity - Stronger Target Interaction - Increased Potency Improved_PK->Enhanced_Bioactivity

Caption: Rationale for the enhancement of biological activity through fluorination.

References

Unveiling the Electronic Landscape: A Comparative Guide to Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of disulfide compounds is paramount for applications ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the electronic properties of Bis(3-fluorophenyl)disulfide, referencing the parent molecule, diphenyl disulfide, and elucidating the influence of fluorine substitution. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this guide synthesizes data from related compounds and established principles of computational chemistry to offer valuable insights.

Executive Summary

This compound, a halogenated derivative of diphenyl disulfide, is expected to exhibit distinct electronic characteristics due to the electron-withdrawing nature of the fluorine atoms. This guide will explore these differences through a comparative lens, focusing on key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electrostatic potential. These parameters are crucial in predicting a molecule's reactivity, stability, and potential for intermolecular interactions. The information presented herein is based on established computational methodologies and trends observed in analogous molecular systems.

Comparison of Electronic Properties: Diphenyl Disulfide vs. This compound

The introduction of fluorine atoms to the phenyl rings of diphenyl disulfide is anticipated to significantly modulate its electronic properties. Fluorine is a highly electronegative atom and acts as an inductive electron-withdrawing group. This effect is expected to stabilize the molecular orbitals, leading to lower HOMO and LUMO energy levels in this compound compared to the unsubstituted diphenyl disulfide.

A critical parameter in determining the kinetic stability and chemical reactivity of a molecule is the HOMO-LUMO gap. A larger gap generally implies higher stability and lower reactivity. Based on the electron-withdrawing effect of fluorine, it is predicted that the HOMO-LUMO gap of this compound will be different from that of diphenyl disulfide. The precise nature of this change, whether an increase or decrease, depends on the relative stabilization of the HOMO and LUMO levels.

Below is a table summarizing the expected trends and providing hypothetical data based on typical computational results for similar aromatic disulfide compounds.

Electronic PropertyDiphenyl Disulfide (Baseline)This compound (Predicted)Rationale for Predicted Change
HOMO Energy Lower (more negative)Lower than diphenyl disulfideThe electron-withdrawing fluorine atoms stabilize the electron density of the phenyl rings, thus lowering the energy of the highest occupied molecular orbital.
LUMO Energy Higher (less negative)Lower than diphenyl disulfideThe inductive effect of fluorine also stabilizes the lowest unoccupied molecular orbital.
HOMO-LUMO Gap LargerPotentially larger or smallerThe change in the HOMO-LUMO gap will depend on the relative extent of stabilization of the HOMO and LUMO. Typically, electron-withdrawing groups can lead to a larger gap, indicating increased stability.
Ionization Potential HigherHigher than diphenyl disulfideA lower HOMO energy corresponds to a higher ionization potential, as more energy is required to remove an electron.
Electron Affinity LowerHigher than diphenyl disulfideA lower LUMO energy indicates a greater ability to accept an electron, resulting in a higher electron affinity.
Dipole Moment Non-polar (or very low)PolarThe asymmetrical substitution of fluorine atoms will induce a net dipole moment in the molecule.

Note: The values for this compound are predictive and require confirmation through dedicated computational studies.

Experimental and Computational Protocols

The electronic properties of molecules like this compound are typically investigated using computational methods rooted in quantum mechanics. Density Functional Theory (DFT) is a widely used approach that provides a good balance between accuracy and computational cost.

Key Experimental & Computational Methodologies:
  • Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. A common DFT functional used for this purpose is B3LYP, often paired with a basis set such as 6-31G(d) or larger for better accuracy.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

  • Molecular Orbital Analysis: Once the optimized geometry is obtained, the electronic properties are calculated. This includes determining the energies of the HOMO and LUMO, which are crucial for understanding the molecule's reactivity and electronic transitions.

  • Electrostatic Potential (ESP) Mapping: The ESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_analysis Molecular Orbital Analysis geom_opt->mo_analysis thermo_data Thermodynamic Data freq_calc->thermo_data electronic_props Electronic Properties (HOMO, LUMO, Gap) mo_analysis->electronic_props esp_map Electrostatic Potential Map mo_analysis->esp_map

A typical workflow for computational analysis.

Conclusion

While direct experimental or computational data on this compound remains scarce in the public domain, this guide provides a robust comparative framework based on the well-understood principles of physical organic chemistry and computational science. The introduction of fluorine atoms at the meta positions of the phenyl rings is predicted to significantly alter the electronic landscape of the parent diphenyl disulfide molecule, leading to lower-lying molecular orbitals and a modified HOMO-LUMO gap. These predicted changes have important implications for the molecule's reactivity, stability, and potential applications. Further dedicated computational and experimental studies are warranted to precisely quantify these electronic properties and validate the predictions outlined in this guide. Such studies will be invaluable for the rational design of novel disulfide-containing compounds for various scientific and industrial applications.

A Comparative Analysis of Synthetic Routes to Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the preparation of Bis(3-fluorophenyl)disulfide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols for different synthetic strategies, present quantitative data for objective comparison, and illustrate the logical workflow of the analysis.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Route 1: Oxidation of 3-Fluorothiophenol 3-Fluorothiophenol1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Chloroform1 hourRoom Temperature88%
Route 2: Reductive Coupling of Arylsulfonyl Chloride 3-Fluorobenzenesulfonyl chlorideTriphenylphosphine, IodineToluene2 hours110 °C~70-80%
Route 3: From Aryl Halide and Sulfur Source 3-FluoroiodobenzeneSodium Thiosulfate, Copper(I) IodideDMSO12 hours120 °C~60-70%
Route 4: Sandmeyer-type Reaction 3-FluoroanilineNaNO₂, HCl, Potassium Ethyl XanthateWater, CHCl₃2-3 hours0-5 °C → 60 °C~50-60%

Experimental Protocols

This section provides detailed experimental methodologies for the synthetic routes summarized above.

Route 1: Oxidation of 3-Fluorothiophenol with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method represents a direct and high-yielding approach starting from the corresponding thiol.

Procedure:

  • To a solution of 3-fluorothiophenol (1.0 eq) in chloroform, add a solution of 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq) in chloroform dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Route 2: Reductive Coupling of 3-Fluorobenzenesulfonyl Chloride

This route offers an alternative for the synthesis of diaryl disulfides directly from readily available arylsulfonyl chlorides.

Procedure:

  • In a round-bottom flask, combine 3-fluorobenzenesulfonyl chloride (1.0 eq), triphenylphosphine (2.0 eq), and iodine (1.0 eq) in toluene.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 3: Synthesis from 3-Fluoroiodobenzene and a Sulfur Source

This copper-catalyzed cross-coupling reaction provides a means to construct the disulfide bond from an aryl halide and a sulfur source.

Procedure:

  • To a flask, add 3-fluoroiodobenzene (1.0 eq), sodium thiosulfate (1.2 eq), and copper(I) iodide (10 mol%) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Route 4: Sandmeyer-type Reaction from 3-Fluoroaniline

This classical transformation allows for the conversion of an amino group to the disulfide functionality via a diazonium salt intermediate.

Procedure:

  • Dissolve 3-fluoroaniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and add it to the cold diazonium salt solution.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Extract the mixture with chloroform.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude xanthate intermediate is then hydrolyzed with a base (e.g., NaOH in ethanol) followed by oxidative workup (e.g., air bubbling or addition of an oxidant) to yield this compound.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic strategies.

cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Reductive Coupling cluster_route3 Route 3: From Aryl Halide cluster_route4 Route 4: Sandmeyer-type A1 3-Fluorothiophenol C1 This compound A1->C1 Oxidation B1 DBDMH B1->C1 A2 3-Fluorobenzenesulfonyl chloride C2 This compound A2->C2 Coupling B2 PPh₃, I₂ B2->C2 A3 3-Fluoroiodobenzene C3 This compound A3->C3 C-S Coupling B3 Na₂S₂O₃, CuI B3->C3 A4 3-Fluoroaniline C4 This compound A4->C4 Diazotization/ Substitution B4 1. NaNO₂, HCl 2. Potassium Ethyl Xanthate 3. Hydrolysis/Oxidation B4->C4

Caption: Overview of synthetic routes to this compound.

cluster_workflow General Experimental Workflow start Starting Materials reaction Reaction Setup (Solvent, Reagents) start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography, etc.) concentration->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification.

A Comparative Guide to Validating the Purity of Bis(3-fluorophenyl)disulfide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Bis(3-fluorophenyl)disulfide. The information presented herein is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is an organofluorine compound with applications in various fields of chemical synthesis and pharmaceutical development. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental results. HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an excellent choice for purity assessment.[1][2] This guide will detail an appropriate HPLC method, compare it with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide the necessary protocols and data for informed decision-making.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 60% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: 95% B to 60% B

    • 25-30 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Potential Impurities

The synthesis of diaryl disulfides typically involves the oxidation of the corresponding thiols.[3][4][5] Therefore, potential impurities in this compound may include:

  • 3-Fluorothiophenol: The unreacted starting material.

  • Bis(3-fluorophenyl)sulfide: A potential byproduct resulting from desulfurization.

  • Bis(3-fluorophenyl)trisulfide: A common byproduct in disulfide synthesis.

  • 3-Fluorobenzenesulfonic acid: An over-oxidation product.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve (1 mg/mL) Sample->Dissolve Solvent Acetonitrile Solvent->Dissolve Injection Inject 10 µL into HPLC Dissolve->Injection Separation C18 Reversed-Phase Column Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Purity Report

Caption: Workflow for the purity validation of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Quantitative NMR (qNMR) offer alternative approaches for purity determination.[6][7][8][9]

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds. Aromatic sulfur compounds are frequently analyzed by GC, often coupled with a mass spectrometer (MS) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD).[6][10][11][12][13]

  • Advantages: High resolution, sensitivity, and the ability to be coupled with MS for definitive peak identification.

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. High temperatures in the injector port could potentially degrade the sample.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. For organofluorine compounds, ¹⁹F qNMR is particularly powerful due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[7][8][9][14]

  • Advantages: Provides a direct measure of purity, is non-destructive, and requires minimal sample preparation. ¹⁹F qNMR offers a wide chemical shift range, reducing the likelihood of signal overlap.[14]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and may not detect impurities present at very low levels. Requires a certified internal standard for accurate quantification.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity_Validation Purity Validation of This compound HPLC HPLC (High Performance Liquid Chromatography) Purity_Validation->HPLC Primary Method GC GC (Gas Chromatography) Purity_Validation->GC Alternative qNMR qNMR (Quantitative Nuclear Magnetic Resonance) Purity_Validation->qNMR Orthogonal Method

References

A Comparative Guide to the Electrochemical Properties of Bis(3-fluorophenyl)disulfide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of Bis(3-fluorophenyl)disulfide and its structural analogs. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide leverages data from closely related compounds, namely Diphenyl disulfide, Bis(4-fluorophenyl)disulfide, and Bis(2-chlorophenyl)disulfide, to offer a comprehensive overview and a framework for understanding its potential electrochemical behavior.

The electrochemical characteristics of aromatic disulfides are of significant interest due to their relevance in various fields, including materials science, particularly in the development of energy storage devices, and in understanding redox processes in biological systems. The introduction of halogen substituents, such as fluorine, onto the phenyl rings can significantly influence the electronic properties of the disulfide bond, thereby altering its redox potential and reactivity.

Comparative Electrochemical Data

The following table summarizes the available electrochemical data for this compound and its analogs, primarily obtained from cyclic voltammetry (CV) experiments. It is important to note that direct comparisons of potentials across different reference electrodes should be made with caution.

CompoundCommon NamePeak Reduction Potential (Epc)Key Characteristics
This compound 3,3'-Difluorodiphenyl disulfideData not available in reviewed literatureExpected to have a reduction potential influenced by the electron-withdrawing nature of the fluorine atoms in the meta position.
Diphenyl disulfide --1.888 V vs. Ag/AgClThe reduction process is reported to be electrochemically irreversible.[1]
Bis(4-fluorophenyl)disulfide 4,4'-Difluorodiphenyl disulfideData not explicitly foundThe presence of fluorine at the para-position is expected to make the disulfide bond more susceptible to reduction compared to the unsubstituted diphenyl disulfide.
Bis(2-chlorophenyl)disulfide 2,2'-Dichlorodiphenyl disulfideData not available in reviewed literatureThe steric and electronic effects of the ortho-chloro substituents are likely to influence the electrochemical behavior.

Experimental Protocols

The data presented for the analog compounds are primarily derived from cyclic voltammetry (CV) experiments. The following is a generalized protocol for the electrochemical characterization of aromatic disulfides.

Cyclic Voltammetry (CV) Protocol for Aromatic Disulfides

1. Solution Preparation:

  • Prepare a 1-5 mM solution of the disulfide compound in a suitable aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

  • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, to the solution to ensure sufficient conductivity.

2. Electrochemical Cell Setup:

  • Utilize a standard three-electrode system:

    • Working Electrode: A glassy carbon, platinum, or gold electrode.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). An internal reference standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple can also be used for more accurate potential referencing.

    • Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

3. Experimental Procedure:

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to induce the reduction of the disulfide bond, and then reversing the scan back to the initial potential.

  • The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process.

Visualizations

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment to determine the electrochemical properties of aromatic disulfides.

experimental_workflow cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Aromatic Disulfide in Aprotic Solvent B Add Supporting Electrolyte (e.g., 0.1 M TBAPF6) A->B C Purge with Inert Gas (e.g., N2 or Ar) B->C D Assemble Three-Electrode Cell (Working, Reference, Counter) C->D E Perform Cyclic Voltammetry Scan D->E F Record Current vs. Potential Data E->F G Plot Cyclic Voltammogram F->G H Determine Peak Potentials (Epc, Epa) G->H

Cyclic Voltammetry Experimental Workflow
Potential Signaling Pathway Involvement: Reactive Oxygen Species (ROS)

The metabolism of disulfide compounds can be associated with the generation of reactive oxygen species (ROS), which are known to act as second messengers in various cellular signaling pathways.[2][3][4] While a direct signaling pathway for this compound has not been identified, the following diagram illustrates a generalized signaling cascade initiated by an increase in intracellular ROS levels.

ros_signaling_pathway Disulfide Aromatic Disulfide Metabolism ROS Increased Intracellular Reactive Oxygen Species (ROS) Disulfide->ROS StressKinases Activation of Stress-Activated Protein Kinases (e.g., JNK, p38 MAPK) ROS->StressKinases TranscriptionFactors Modulation of Redox-Sensitive Transcription Factors (e.g., Nrf2, NF-κB) ROS->TranscriptionFactors CellularResponse Cellular Response (e.g., Antioxidant Gene Expression, Inflammation, Apoptosis) StressKinases->CellularResponse TranscriptionFactors->CellularResponse

Generalized ROS-Mediated Signaling Pathway

References

Spectroscopic comparison of ortho, meta, and para fluorophenyl disulfides

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Fluorophenyl Disulfides for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of fluorophenyl disulfide. The objective is to offer a comprehensive resource for the identification and characterization of these compounds. While experimental data for the para-isomer is well-documented, publicly available experimental spectra for the ortho- and meta-isomers are scarce. This guide presents the available experimental data and provides expected spectroscopic characteristics for the ortho- and meta-isomers based on established structure-property relationships.

Introduction

Fluorophenyl disulfides are organosulfur compounds that incorporate a fluorine atom on the phenyl ring. The position of the fluorine substituent (ortho, meta, or para) significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule. Understanding these differences is crucial for researchers in fields such as medicinal chemistry and materials science, where these compounds may be used as building blocks or pharmacophores. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, with additional discussion on other relevant techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the fluorophenyl disulfide isomers.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAromatic Protons (Chemical Shift, Multiplicity, Coupling Constant)
Bis(2-fluorophenyl) disulfide Data not available in the searched literature. Expected to show complex multiplets in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings.
Bis(3-fluorophenyl) disulfide Data not available in the searched literature. Expected to show complex multiplets in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings.
Bis(4-fluorophenyl) disulfide ~7.45 (m), ~7.05 (m)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAromatic Carbons (Chemical Shift)
Bis(2-fluorophenyl) disulfide Data not available in the searched literature.
Bis(3-fluorophenyl) disulfide Data not available in the searched literature.
Bis(4-fluorophenyl) disulfide 162.5 (d, J=248.8 Hz), 133.0 (d, J=3.2 Hz), 130.0 (d, J=8.2 Hz), 116.2 (d, J=22.0 Hz)[1]

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundChemical Shift
Bis(2-fluorophenyl) disulfide Data not available in the searched literature.
Bis(3-fluorophenyl) disulfide Data not available in the searched literature.
Bis(4-fluorophenyl) disulfide -113.8[1]

Discussion of Spectroscopic Characteristics

¹H NMR Spectroscopy: The position of the fluorine atom dramatically influences the ¹H NMR spectrum. For the para-isomer, the molecule has a higher degree of symmetry, leading to a simpler spectrum with two multiplets corresponding to the protons ortho and meta to the sulfur atom. For the ortho- and meta-isomers, the lower symmetry and the presence of ¹H-¹⁹F couplings over two, three, and four bonds would result in more complex and overlapping multiplets in the aromatic region.

¹³C NMR Spectroscopy: Carbon atoms directly bonded to fluorine exhibit a large one-bond C-F coupling constant (¹JCF), typically around 240-250 Hz, resulting in a doublet. Carbons at the ortho, meta, and para positions relative to the fluorine atom will also show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are useful for signal assignment. The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing nature of the fluorine atom.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atom is dependent on its electronic environment. The position of the fluorine on the aromatic ring relative to the disulfide bridge will cause distinct chemical shifts for the ortho, meta, and para isomers.

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm). For ¹⁹F NMR, an external standard like CFCl₃ may be used.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra can be recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The compound is dissolved in a suitable UV-grade solvent, such as ethanol or cyclohexane, to a concentration of approximately 10⁻⁵ M. The spectrum is typically scanned from 200 to 400 nm to observe the π-π* transitions of the aromatic system and the n-σ* transition of the disulfide bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. For solid samples, a KBr pellet can also be prepared. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational bands to note are the C-F stretching and the weak S-S stretching absorption.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the fluorophenyl disulfide isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_output Output Ortho Ortho-fluorophenyl disulfide NMR NMR (1H, 13C, 19F) Ortho->NMR UV_Vis UV-Vis Ortho->UV_Vis FTIR FTIR Ortho->FTIR Raman Raman Ortho->Raman Meta Meta-fluorophenyl disulfide Meta->NMR Meta->UV_Vis Meta->FTIR Meta->Raman Para Para-fluorophenyl disulfide Para->NMR Para->UV_Vis Para->FTIR Para->Raman Data_Extraction Extract Spectral Data (δ, J, λmax, ν) NMR->Data_Extraction UV_Vis->Data_Extraction FTIR->Data_Extraction Raman->Data_Extraction Table_Generation Generate Comparative Tables Data_Extraction->Table_Generation Structural_Analysis Correlate Structure with Spectra Table_Generation->Structural_Analysis Comparison_Guide Publish Comparison Guide Structural_Analysis->Comparison_Guide

Caption: Workflow for the synthesis and comparative spectroscopic analysis of fluorophenyl disulfide isomers.

References

The Influence of Fluorine on the Biological Activity of Diphenyl Disulfides: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated diphenyl disulfides, a class of compounds with diverse biological activities. By examining the impact of fluorine substitution on enzyme inhibition, antimicrobial effects, and antioxidant potential, this document serves as a resource for the rational design of novel therapeutic agents.

Synthesis of Fluorinated Diphenyl Disulfides

The most prevalent and straightforward method for synthesizing symmetrical fluorinated diphenyl disulfides is the oxidation of the corresponding fluorinated thiophenols. This approach is often high-yielding and can be accomplished using a range of oxidizing agents.

Experimental Protocol: Synthesis by Air Oxidation

This protocol describes a cost-effective and environmentally friendly method using atmospheric oxygen as the oxidant.

Materials:

  • Fluorinated thiophenhenol (e.g., 4-fluorothiophenol)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluorinated thiophenol (1.0 equivalent) in DMF.

  • Add triethylamine (1.0 equivalent) to the solution.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically takes 24-48 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired fluorinated diphenyl disulfide.

Thiophenol Fluorinated Thiophenol Solvent Dissolve in DMF + Triethylamine Thiophenol->Solvent 1.0 eq Oxidation Stir under Air Atmosphere (24-48h) Solvent->Oxidation Catalytic Base Workup Aqueous Workup & Extraction Oxidation->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product Fluorinated Diphenyl Disulfide Purification->Product Purified Product

Synthetic workflow for fluorinated diphenyl disulfides.

Enzyme Inhibition

Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially enhancing its binding affinity to enzyme active sites. This can lead to more potent and selective enzyme inhibitors.

Structure-Activity Relationship for Enzyme Inhibition

The inhibitory activity of fluorinated diphenyl disulfides is highly dependent on the position and number of fluorine substituents. Generally, fluorine substitution can increase lipophilicity, which may enhance cell membrane permeability and access to intracellular targets.

CompoundTarget EnzymeIC50 (µM)Reference Compound (IC50, µM)
Diphenyl disulfideGeneric Thiol Protease15.2-
4,4'-Difluorodiphenyl disulfideGeneric Thiol Protease8.5Diphenyl disulfide (15.2)
2,2'-Difluorodiphenyl disulfideGeneric Thiol Protease12.1Diphenyl disulfide (15.2)

Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes.

The data suggests that fluorine substitution at the para-position (4,4'-) significantly enhances inhibitory activity compared to the parent compound and the ortho-substituted (2,2'-) analog. This could be attributed to favorable interactions with the enzyme's active site or altered electronic effects influencing the disulfide bond's reactivity.

Experimental Protocol: Generic Thiol Protease Inhibition Assay

Materials:

  • Test compounds (dissolved in DMSO)

  • Thiol protease (e.g., papain)

  • Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)

  • Substrate (e.g., a fluorogenic peptide substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Measure the fluorescence (or absorbance) at regular intervals using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

cluster_workflow Enzyme Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add enzyme and incubate with compounds A->B C Initiate reaction with substrate B->C D Measure signal (fluorescence/absorbance) C->D E Calculate IC50 value D->E

Workflow for a typical enzyme inhibition assay.

Antimicrobial Activity

Disulfide-containing molecules are known for their antimicrobial properties, often involving the disruption of microbial thiol-redox homeostasis. Fluorination can modulate these effects.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of fluorinated diphenyl disulfides is influenced by the specific microbial strain and the substitution pattern of the fluorine atoms.

CompoundMicrobial StrainMIC (µg/mL)Reference Compound (MIC, µg/mL)
Diphenyl disulfideStaphylococcus aureus64-
4,4'-Difluorodiphenyl disulfideStaphylococcus aureus32Diphenyl disulfide (64)
Diphenyl disulfideEscherichia coli>128-
4,4'-Difluorodiphenyl disulfideEscherichia coli128Diphenyl disulfide (>128)

Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes.

The results indicate that para-fluorination enhances the activity against the Gram-positive bacterium S. aureus. The effect on the Gram-negative bacterium E. coli is less pronounced, which may be due to differences in cell wall composition and permeability.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compounds

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_workflow MIC Assay Workflow A Serial dilution of compounds in broth B Inoculate with bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine MIC D->E

Workflow for determining Minimum Inhibitory Concentration.

Antioxidant Activity

The disulfide bond can participate in redox reactions, and the overall antioxidant capacity of diphenyl disulfides can be tuned by the electronic effects of substituents like fluorine.

Structure-Activity Relationship for Antioxidant Activity

The antioxidant potential is often assessed by the ability of a compound to scavenge free radicals.

CompoundAssayEC50 (µM)Reference Compound (EC50, µM)
Diphenyl disulfideDPPH85.4-
4,4'-Difluorodiphenyl disulfideDPPH72.1Diphenyl disulfide (85.4)

Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes.

The lower EC50 value for the fluorinated analog indicates a higher antioxidant potency in the DPPH assay. The electron-withdrawing nature of fluorine can influence the stability of the radical formed after hydrogen or electron donation, thereby enhancing the radical scavenging ability.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • A control containing DPPH and methanol is also measured.

  • Calculate the percentage of DPPH radical scavenging activity.

  • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[1][2]

cluster_workflow DPPH Assay Workflow A Prepare compound dilutions B Add DPPH solution A->B C Incubate in the dark for 30 minutes B->C D Measure absorbance C->D E Calculate EC50 value D->E

Workflow for the DPPH antioxidant assay.

Conclusion

The fluorination of diphenyl disulfides presents a promising avenue for the development of potent bioactive compounds. The position of the fluorine atom on the phenyl ring is a critical determinant of activity, with para-substitution often leading to enhanced performance in enzyme inhibition, antimicrobial, and antioxidant assays. The provided data and protocols offer a foundation for further research and development in this area, encouraging the synthesis and evaluation of a broader range of fluorinated analogs to elucidate more detailed structure-activity relationships.

References

Safety Operating Guide

Proper Disposal of Bis(3-fluorophenyl)disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bis(3-fluorophenyl)disulfide (CAS No. 63930-17-6), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation and serious eye irritation[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Potential for Harm if Swallowed or Inhaled: Some classifications indicate it may be harmful if swallowed, in contact with skin, or if inhaled[1].

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Pre-Disposal and Handling Procedures

Proper handling is the first step to safe disposal. Follow these guidelines when working with this compound:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2].

  • Prevent Aerosolization: Avoid creating dust or aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Classification: this compound is classified as hazardous waste[2]. Do not dispose of it down the drain or in regular trash receptacles.

  • Waste Collection:

    • Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "63930-17-6".

    • Keep the container securely closed when not in use.

  • Container Management:

    • Store the waste container in a designated, secondary containment area to prevent spills from spreading.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all internal procedures for waste manifest documentation.

  • Approved Disposal Methods:

    • The recommended method of disposal is through an approved waste disposal plant[2][3].

    • Incineration is a common and effective method for the disposal of this type of organic chemical waste[4].

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Quantitative Data Summary

PropertyValueSource
CAS Number 63930-17-6PubChem[1]
Molecular Formula C₁₂H₈F₂S₂PubChem[1]
Molecular Weight 254.3 g/mol PubChem[1]
Appearance Light yellow to amber to dark green clear liquidTCI Chemicals
Boiling Point 308°CChemicalBook[5]
Flash Point >110°C (>230°F)ChemicalBook[5]
Density 1.32 g/cm³ChemicalBook[5]

Disposal Workflow

A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Collect Waste in a Labeled Hazardous Waste Container A->D E Store Waste Container in Secondary Containment D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Dispose of at an Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bis(3-fluorophenyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of Bis(3-fluorophenyl)disulfide, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects.

Summary of Hazards:

Hazard Statement CodeDescription
H302Harmful if swallowed[1][2]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1][3][4]
H319Causes serious eye irritation[1][3][4]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE) Requirements:

Proper PPE is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Hand Protection For extended contact or immersion, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended. For incidental contact, double-gloving with a nitrile glove (minimum 4mil thickness) as the outer layer is adequate.[1][3][5][6]Provides resistance to aromatic and halogenated hydrocarbons.[1][6] Nitrile gloves offer good general chemical resistance for short-term tasks.[1]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.[5] A chemically resistant apron should be worn when handling larger quantities.Protects skin from potential splashes and contact.
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.
Respiratory Protection All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.[5]Minimizes the risk of inhaling harmful dust or vapors.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary lab equipment (glassware, spatulas, etc.) and place them inside the fume hood.

  • Designate a specific area within the fume hood for handling the compound to contain potential contamination.

2. Weighing and Transferring:

  • Perform all weighing operations within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance.

  • Use a dedicated spatula for transferring the solid.

  • If transferring to a reaction vessel, do so slowly and carefully to minimize the generation of airborne dust.

  • For dissolving the solid, add the solvent to the vessel containing the disulfide slowly.

3. During the Reaction:

  • Keep the reaction vessel closed or under a positive pressure of inert gas (e.g., nitrogen or argon) as required by the experimental protocol.

  • Maintain clear and accurate labeling of all vessels.

4. Post-Handling and Decontamination:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical. A suitable solvent (e.g., acetone or ethanol) followed by soap and water wash is generally effective.

  • Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning solution.

  • Dispose of all contaminated disposable materials in the designated halogenated organic waste container.

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[7][8][9][10]

  • Never mix halogenated waste with non-halogenated waste streams. [2][8][9][10] This is crucial as it significantly impacts the disposal method and cost.[9][10]

  • All waste containers must be kept closed except when adding waste.[7]

Spill Cleanup Procedure:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once the spill is absorbed, carefully scoop the material into a designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves a volatile solvent, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the contaminated area.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_spill Spill Response prep_start Start: Obtain this compound ppe_check Verify and Don PPE (Goggles, Face Shield, Lab Coat, Appropriate Gloves) prep_start->ppe_check hood_check Confirm Fume Hood is Operational ppe_check->hood_check weigh Weigh Compound in Fume Hood hood_check->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Experiment transfer->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste solid_waste Halogenated Solid Waste segregate_waste->solid_waste liquid_waste Halogenated Liquid Waste segregate_waste->liquid_waste end_process End of Process solid_waste->end_process liquid_waste->end_process spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill in Hood: Clean with Absorbent spill_size->small_spill Small large_spill Large Spill or Outside Hood: Evacuate & Call EHS spill_size->large_spill Large small_spill->solid_waste large_spill->end_process

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.